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  • Product: Acetamide, 2,2,2-trichloro-N-(4-chlorophenyl)-
  • CAS: 2877-13-6

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Physicochemical Profiling and Synthesis of Acetamide, 2,2,2-trichloro-N-(4-chlorophenyl)-

Executive Summary Acetamide, 2,2,2-trichloro-N-(4-chlorophenyl)- (CAS: 2877-13-6), frequently referred to in literature as 2,2,2,4'-tetrachloroacetanilide, is a highly halogenated amide with significant utility in synthe...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Acetamide, 2,2,2-trichloro-N-(4-chlorophenyl)- (CAS: 2877-13-6), frequently referred to in literature as 2,2,2,4'-tetrachloroacetanilide, is a highly halogenated amide with significant utility in synthetic organic chemistry, agrochemical development, and medicinal chemistry screening [1]. Characterized by the presence of both a trichloroacetyl group and a para-chlorinated phenyl ring, the molecule exhibits distinct electron-withdrawing properties that govern its stability, reactivity, and lipophilicity. This whitepaper provides a comprehensive technical guide on its physical properties, synthetic methodologies, and structural characterization, tailored for researchers and drug development professionals.

Physicochemical Properties & Molecular Descriptors

The physical and chemical properties of 2,2,2,4'-tetrachloroacetanilide dictate its behavior in biological assays and organic synthesis [2]. The high degree of halogenation significantly increases its lipophilicity, making it highly permeable through lipid bilayers but potentially limiting its aqueous solubility.

Table 1: Core Physicochemical Properties
PropertyValueCausality / Significance
CAS Number 2877-13-6Primary chemical identifier.
Molecular Formula C8H5Cl4NOIndicates high halogen density, impacting molecular weight and density.
Molecular Weight 272.94 g/mol Falls within the optimal range for small-molecule drug discovery (Lipinski's Rule of 5).
XLogP3 (Lipophilicity) 4.0High lipophilicity suggests strong membrane permeability but poor aqueous solubility.
Topological Polar Surface Area (TPSA) 29.1 ŲLow TPSA indicates excellent potential for blood-brain barrier (BBB) penetration.
Hydrogen Bond Donors 1The amide N-H acts as a specific hydrogen bond donor for target binding.
Hydrogen Bond Acceptors 1The carbonyl oxygen serves as a hydrogen bond acceptor.
Rotatable Bonds 1High rigidity restricts conformational entropy, potentially increasing target affinity.

Data synthesized from PubChem and Echemi databases [1][2].

Experimental Synthesis Protocol

The synthesis of 2,2,2-trichloro-N-(4-chlorophenyl)acetamide relies on the nucleophilic acyl substitution of trichloroacetyl chloride by 4-chloroaniline.

Mechanistic Rationale
  • Solvent Choice (Dichloromethane): Dichloromethane (DCM) is an aprotic solvent that readily dissolves both the aniline and the acyl chloride without participating in the reaction.

  • Base Addition (Triethylamine): Triethylamine (TEA) acts as an acid scavenger. The reaction generates hydrochloric acid (HCl) as a byproduct. Without TEA, the generated HCl would protonate the unreacted 4-chloroaniline, rendering it non-nucleophilic and halting the reaction prematurely.

  • Temperature Control (0°C): The reaction between an acyl chloride and an amine is highly exothermic. Ice-bath cooling prevents thermal degradation and minimizes side reactions.

Step-by-Step Methodology
  • Preparation: In an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-chloroaniline (10 mmol) in 50 mL of anhydrous dichloromethane (DCM).

  • Base Addition: Add triethylamine (12 mmol, 1.2 eq) to the solution. Stir for 5 minutes at room temperature to ensure homogeneity.

  • Cooling: Submerge the reaction flask in an ice-water bath and allow the mixture to cool to 0°C for 15 minutes.

  • Acylation: Dissolve trichloroacetyl chloride (11 mmol, 1.1 eq) in 10 mL of anhydrous DCM. Add this solution dropwise to the reaction flask over 20 minutes using an addition funnel.

    • Self-Validation Step: The visible formation of a white precipitate (triethylamine hydrochloride) indicates the reaction is proceeding successfully.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours. Monitor completion via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (3:1) eluent system.

  • Quenching & Workup: Quench the reaction by adding 30 mL of cold distilled water. Transfer to a separatory funnel. Wash the organic layer sequentially with 1M HCl (2 x 30 mL) to remove unreacted aniline, saturated NaHCO3 (2 x 30 mL) to neutralize residual acid, and brine (30 mL).

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na2SO4). Filter and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Recrystallize the crude solid from a mixture of ethanol and water to yield pure 2,2,2-trichloro-N-(4-chlorophenyl)acetamide as crystalline needles.

Synthesis Workflow Diagram

Workflow for the synthesis of 2,2,2-trichloro-N-(4-chlorophenyl)acetamide.

Structural Characterization and Reactivity

Validating the synthesized compound requires spectral analysis. The electron-withdrawing nature of the trichloroacetyl group significantly shifts the spectral peaks [1].

Spectral Signatures
  • FT-IR Spectroscopy: The carbonyl (C=O) stretch of the amide typically appears around 1680-1700 cm⁻¹. The highly electronegative trichloro- group pulls electron density away from the carbonyl, increasing the double-bond character and shifting the absorption to a slightly higher wavenumber compared to standard acetamides. A sharp N-H stretch is expected near 3300 cm⁻¹.

  • 1H NMR Spectroscopy (in CDCl3): The aromatic protons of the para-substituted ring will appear as two distinct doublets (an AA'BB' system) between 7.2 and 7.6 ppm. The amide N-H proton will appear as a broad singlet around 8.0-8.5 ppm, heavily deshielded by both the adjacent carbonyl and the trichloro- group.

Reactivity and Degradation

The trichloroacetyl moiety is a unique functional group. While amides are generally stable, the extreme electron withdrawal by the three chlorine atoms makes the carbonyl carbon highly electrophilic [3].

  • Base-Catalyzed Hydrolysis: Under strong basic conditions (e.g., NaOH/Heat), the compound undergoes hydrolysis to yield 4-chloroaniline and trichloroacetic acid.

  • Nucleophilic Displacement: In specific synthetic applications, the entire trichloroacetyl group can act as a leaving group when attacked by strong nucleophiles, making this compound a useful intermediate in advanced syntheses.

Reactivity and primary degradation pathways of the target acetamide.

Safety and Handling

According to the Globally Harmonized System (GHS) classification, 2,2,2-trichloro-N-(4-chlorophenyl)acetamide is classified under H301: Toxic if swallowed [2].

  • Personal Protective Equipment (PPE): Nitrile gloves, safety goggles, and a lab coat are mandatory.

  • Handling: All manipulations, especially the synthesis involving trichloroacetyl chloride (a corrosive and lachrymatory agent), must be conducted inside a certified chemical fume hood.

  • Storage: Store in a cool, dry place away from strong bases and oxidizing agents to prevent spontaneous degradation.

References

  • PubChem. "Acetamide, 2,2,2-trichloro-N-(4-chlorophenyl)-". National Institutes of Health (NIH). Available at:[Link]

Exploratory

Technical Whitepaper: Molecular Architecture, Synthesis, and Characterization of 2,2,2-Trichloro-N-(4-chlorophenyl)acetamide

Executive Summary In my tenure overseeing process chemistry and early-stage drug development, the rational design of synthetic routes for polyhalogenated amides has proven to be a recurring, yet deeply fascinating, chall...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In my tenure overseeing process chemistry and early-stage drug development, the rational design of synthetic routes for polyhalogenated amides has proven to be a recurring, yet deeply fascinating, challenge. The compound 2,2,2-trichloro-N-(4-chlorophenyl)acetamide (CAS: 2877-13-6)[1] serves as an excellent case study in structural electronic modulation. Widely recognized as a highly functionalized intermediate, it is frequently utilized as a precursor for ureas, carbamates, and complex heterocyclic systems in both agrochemical and pharmaceutical pipelines[2].

This whitepaper provides an in-depth technical analysis of its molecular weight, structural properties, and a field-tested, self-validating synthetic protocol for its preparation.

Physicochemical Properties & Quantitative Analysis

Accurate characterization begins with a precise understanding of the molecule's foundational metrics. The presence of four chlorine atoms significantly impacts both the molecular weight and the isotopic distribution observed during mass spectrometry.

Table 1: Core Physicochemical Specifications

ParameterValue
IUPAC Name 2,2,2-trichloro-N-(4-chlorophenyl)acetamide
CAS Registry Number 2877-13-6[1]
Molecular Formula C8H5Cl4NO[1]
Molecular Weight 272.94 g/mol [1]
Monoisotopic Mass 270.91 g/mol
SMILES String C1=CC(=CC=C1Cl)NC(=O)C(Cl)(Cl)Cl
GHS Classification H301: Toxic if swallowed[1]

When analyzing this compound via Electrospray Ionization Mass Spectrometry (ESI-MS), the isotopic pattern is a critical diagnostic tool. Because chlorine naturally exists as two major isotopes ( 35Cl at ~75% and 37Cl at ~25%), a molecule with four chlorine atoms exhibits a highly distinct binomial mass distribution.

Table 2: Expected ESI-MS Isotopic Distribution for [M+H]⁺ (C8H6Cl4NO⁺)

Isotope Peakm/z ValueRelative Abundance (%)Diagnostic Significance
M 271.9~31.6Contains four 35Cl atoms.
M+2 273.9~42.2Base Peak. Contains three 35Cl and one 37Cl .
M+4 275.9~21.1Contains two 35Cl and two 37Cl .
M+6 277.9~4.7Contains one 35Cl and three 37Cl .
M+8 279.9~0.4Contains four 37Cl atoms.

Structural and Electronic Architecture

The reactivity of 2,2,2-trichloro-N-(4-chlorophenyl)acetamide is entirely dictated by its electronic topology. The molecule consists of three distinct domains:

  • The Trichloromethyl Group (-CCl3): Exerts a massive electron-withdrawing inductive effect (-I).

  • The Amide Core (-NH-CO-): Acts as the electronic bridge. The nitrogen lone pair is delocalized into the carbonyl π -system.

  • The 4-Chlorophenyl Ring: The para-chloro substitution mildly withdraws electron density from the aromatic ring, further reducing the basicity of the aniline nitrogen.

Causality in Reactivity: The intense inductive pull from the -CCl3 group makes the carbonyl carbon highly electrophilic. However, the bulky nature of the three chlorines provides substantial steric shielding. Furthermore, the combined electron-withdrawing effects from both the trichloroacetyl group and the chlorophenyl ring render the amide proton (-NH) exceptionally acidic compared to standard aliphatic amides. This acidity is what allows N-substituted trichloroacetamides to be easily deprotonated and converted into ureas or carbamates under basic conditions[2].

StructuralArchitecture TCA Trichloromethyl (-CCl3) Strong Inductive Pull (-I) Carbonyl Carbonyl (C=O) Electrophilic Center TCA->Carbonyl Electron Withdrawal Result Consequence: Highly Acidic N-H Proton Carbonyl->Result Amide Amide Nitrogen (-NH-) Delocalized Lone Pair Amide->Carbonyl Resonance Amide->Result Phenyl 4-Chlorophenyl Ring Weak -I, +M Effects Phenyl->Amide Steric & Electronic Modulation

Fig 1. Electronic effects governing the reactivity of 2,2,2-trichloro-N-(4-chlorophenyl)acetamide.

Experimental Methodology: Synthesis Protocol

The synthesis relies on the direct amidation of an electron-poor aniline (4-chloroaniline) using trichloroacetyl chloride[3]. Because 4-chloroaniline is a relatively weak nucleophile, the highly reactive trichloroacetyl chloride is required to drive the reaction to completion.

Mechanistic Rationale & Causality
  • Why Anhydrous Dichloromethane (DCM)? Trichloroacetyl chloride is highly sensitive to moisture. Even trace water will hydrolyze it into trichloroacetic acid and HCl, destroying the stoichiometry and plummeting the yield.

  • Why Triethylamine (TEA)? The reaction generates one equivalent of HCl. If left un-scavenged, this HCl will protonate the remaining 4-chloroaniline, forming an insoluble anilinium salt that cannot undergo acylation, capping the theoretical yield at 50%. TEA acts as a sacrificial acid scavenger.

  • Why 0 °C Dropwise Addition? The acylation is violently exothermic. Uncontrolled addition at room temperature will cause the DCM (boiling point ~39 °C) to boil, promoting the formation of dark, oxidized aniline byproducts.

Step-by-Step Protocol (Self-Validating System)

Reagents Required:

  • 4-Chloroaniline (1.0 equiv, limiting reagent)

  • Trichloroacetyl chloride (1.1 equiv)

  • Triethylamine (TEA) (1.2 equiv)

  • Anhydrous Dichloromethane (DCM) (10 volumes)

Procedure:

  • Preparation: Charge a dry, argon-flushed round-bottom flask with 4-chloroaniline and anhydrous DCM (10 mL per gram of aniline).

  • Base Addition: Add TEA (1.2 equiv) in a single portion. Stir for 5 minutes to ensure a homogenous solution.

  • Thermal Control: Submerge the reaction flask in an ice-water bath. Allow the internal temperature to equilibrate to 0 °C.

  • Acylation: Dissolve trichloroacetyl chloride (1.1 equiv) in an equal volume of anhydrous DCM. Transfer this to an addition funnel and add dropwise over 30 minutes, maintaining the internal temperature below 5 °C.

    • Self-Validating Checkpoint 1 (Visual): As the addition proceeds, a fine white precipitate of triethylammonium chloride ( TEA⋅HCl ) will form. This confirms the acylation is occurring and HCl is being successfully scavenged.

  • Propagation: Remove the ice bath. Allow the reaction to warm to ambient temperature (20–25 °C) and stir for 2 hours.

    • Self-Validating Checkpoint 2 (Analytical): Perform Thin Layer Chromatography (TLC) using Hexanes:Ethyl Acetate (3:1). The UV-active starting material (lower Rf​ ) should completely disappear, replaced by a single, less polar product spot (higher Rf​ ).

  • Aqueous Workup: Quench the reaction by adding 1M aqueous HCl to neutralize any excess TEA. Transfer to a separatory funnel and collect the organic (bottom) layer. Wash the organic layer sequentially with saturated aqueous NaHCO3​ (to remove traces of trichloroacetic acid) and brine.

  • Isolation: Dry the organic layer over anhydrous MgSO4​ , filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Recrystallize the crude solid from a mixture of hexanes and ethyl acetate to afford pure 2,2,2-trichloro-N-(4-chlorophenyl)acetamide as a crystalline solid.

SynthesisWorkflow Step1 1. Preparation 4-Chloroaniline + TEA in Anhydrous DCM Step2 2. Thermal Control Cool to 0 °C (Ice-Water Bath) Step1->Step2 Step3 3. Acylation Dropwise Addition of Trichloroacetyl Chloride Step2->Step3 Step4 4. Propagation Warm to 25 °C Stir for 2 Hours Step3->Step4 Step5 5. Aqueous Workup Quench with 1M HCl Wash: NaHCO3 & Brine Step4->Step5 Step6 6. Isolation Dry over MgSO4 Concentrate & Recrystallize Step5->Step6

Fig 2. Step-by-step synthetic workflow for the amidation of 4-chloroaniline.

Applications in Advanced Synthesis

Beyond its utility as an end-product, 2,2,2-trichloro-N-(4-chlorophenyl)acetamide is a highly versatile intermediate. Under strongly basic conditions (e.g., NaOH in DMSO), the trichloromethyl group acts as an excellent leaving group. This allows the compound to undergo base-catalyzed condensation with secondary amines or alcohols to yield complex N-substituted ureas and carbamates, respectively, with the elimination of chloroform ( CHCl3​ )[2]. This specific reactivity profile is heavily exploited in the synthesis of modern agrochemical herbicides and targeted pharmaceutical kinase inhibitors.

Sources

Foundational

NMR and FTIR spectral data for Acetamide, 2,2,2-trichloro-N-(4-chlorophenyl)-

An In-Depth Spectroscopic Profiling of Acetamide, 2,2,2-trichloro-N-(4-chlorophenyl)- Introduction to the Molecular Architecture Acetamide, 2,2,2-trichloro-N-(4-chlorophenyl)- (CAS: 2877-13-6), commonly referred to as N-...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Spectroscopic Profiling of Acetamide, 2,2,2-trichloro-N-(4-chlorophenyl)-

Introduction to the Molecular Architecture

Acetamide, 2,2,2-trichloro-N-(4-chlorophenyl)- (CAS: 2877-13-6), commonly referred to as N-(4-chlorophenyl)-2,2,2-trichloroacetamide or TCA-Cl, is a highly functionalized acetanilide derivative. In drug development and agrochemical synthesis, compounds bearing the trichloroacetamide moiety frequently serve as critical pharmacophores or reactive intermediates due to their unique electrophilicity and lipophilicity [1].

To fully utilize TCA-Cl in synthetic workflows, researchers must understand its distinct electronic environment. The molecule features a "push-pull" electronic tug-of-war: a highly electron-withdrawing trichloromethyl (–CCl₃) group on one side of the amide bond, and a moderately electron-withdrawing 4-chlorophenyl system on the other. This dual-withdrawal system fundamentally alters the electron density across the amide linkage, suppressing the typical nitrogen-to-carbonyl resonance. Consequently, the spectroscopic signatures of TCA-Cl deviate significantly from standard aliphatic amides, requiring precise analytical interpretation [3].

FTIR Spectroscopic Analysis: Causality and Data

Fourier-Transform Infrared (FTIR) spectroscopy provides immediate insight into the altered bond orders within TCA-Cl. In a typical secondary amide, the lone pair on the nitrogen atom delocalizes into the carbonyl carbon, giving the C=O bond partial single-bond character and lowering its stretching frequency (typically ~1650 cm⁻¹). However, the extreme inductive effect of the –CCl₃ group in TCA-Cl pulls electron density away from the carbonyl. This localizes the double bond on the C=O, increasing its force constant and shifting the Amide I band to a higher wavenumber, closer to that of a ketone or ester.

Self-Validating FTIR-ATR Protocol

To ensure high-fidelity data acquisition free from solvent interference, Attenuated Total Reflectance (ATR) is the preferred method.

  • Calibration & Validation : Prior to sample analysis, run a background scan using a clean Diamond ATR crystal to subtract atmospheric H₂O and CO₂. Validate the instrument's wavelength accuracy using a standard polystyrene film (checking the sharp 1601 cm⁻¹ peak).

  • Sample Loading : Deposit 2–5 mg of crystalline TCA-Cl directly onto the ATR crystal.

  • Compression : Apply uniform, standardized pressure using the ATR anvil to ensure optimal optical contact and prevent signal attenuation at higher wavenumbers.

  • Acquisition : Collect 32 to 64 transients at a resolution of 4 cm⁻¹ over the mid-IR range (4000–400 cm⁻¹).

  • Processing : Apply baseline correction and an ATR-correction algorithm to account for depth-of-penetration variations across the spectrum.

FTIR Spectral Assignments

The quantitative vibrational data is summarized below, highlighting the mechanistic causality behind each absorption band.

Wavenumber (cm⁻¹)IntensityVibrational ModeMechanistic Causality
~3280 Strong, SharpN–H StretchIndicates a non-hydrogen-bonded secondary amide N–H, sharpened by the electron-deficient nitrogen.
~1710 Very StrongC=O Stretch (Amide I)Shifted to higher frequency due to the –CCl₃ inductive effect suppressing standard amide resonance.
~1540 StrongN–H Bend + C–N StretchThe Amide II band, characteristic of trans-secondary amides in the solid state.
~1490, 1595 MediumC=C Aromatic StretchSkeletal vibrations diagnostic of the para-disubstituted benzene ring.
~1090 MediumC–Cl Stretch (Aromatic)Confirms halogen substitution directly on the aromatic ring.
~825 StrongC–Cl Stretch (Aliphatic)Asymmetric stretching of the heavy –CCl₃ group.
~820 StrongC–H Out-of-Plane BendThe diagnostic "wag" confirming a 1,4-disubstituted (para) aromatic system.

Nuclear Magnetic Resonance (NMR) Profiling

While FTIR confirms the functional groups, high-resolution 1D ¹H and ¹³C NMR spectroscopy is required to map the precise atomic connectivity and validate the purity of the synthesized or procured TCA-Cl [2].

Self-Validating NMR Protocol
  • Sample Preparation : Dissolve 15–20 mg (for ¹H) or 50–70 mg (for ¹³C) of TCA-Cl in 0.6 mL of deuterated chloroform (CDCl₃). The solvent must contain 0.03% v/v Tetramethylsilane (TMS) to serve as an internal zero-point reference.

  • Shimming and Tuning : Transfer the solution to a precision 5 mm NMR tube. Insert into a 400 MHz (or higher) spectrometer. Execute automated gradient shimming (Z-axis) and probe tuning to achieve a lock signal with >95% homogeneity.

  • ¹H Acquisition : Run a standard 1D proton sequence (zg30) with 16 transients, an acquisition time of 3.0 s, and a relaxation delay (D1) of 1.0 s. Validate the spectrum by ensuring the TMS peak is exactly at 0.00 ppm and the residual CHCl₃ peak is at 7.26 ppm.

  • ¹³C Acquisition : Run a proton-decoupled 1D carbon sequence (zgpg30) with 1024 transients. The high number of scans is critical to achieve adequate signal-to-noise for the quaternary carbons (C=O, –CCl₃, and aromatic ipso carbons), which suffer from long T1 relaxation times and lack Nuclear Overhauser Effect (NOE) enhancement.

  • Processing : Apply zero-filling and exponential line broadening (0.3 Hz for ¹H, 1.0 Hz for ¹³C) prior to Fourier transformation.

¹H NMR Data & Splitting Causality

The proton NMR spectrum of TCA-Cl is remarkably clean due to its high symmetry and lack of aliphatic protons. The N–H proton is highly deshielded (~8.4 ppm) because both the carbonyl and the aromatic ring withdraw electron density from the nitrogen. The aromatic region displays a classic AA'BB' splitting pattern (two doublets), which is the hallmark of a para-disubstituted benzene ring where the two substituents (–Cl and –NHCOCCl₃) have differing electronegativities.

Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
8.35 – 8.45 Broad Singlet1H-N–H : Amide proton, highly deshielded.
7.55 Doublet2H8.8Ar–H : Protons ortho to the –NHCO group.
7.35 Doublet2H8.8Ar–H : Protons ortho to the –Cl atom.
¹³C NMR Data & Heavy Atom Effects

The carbon spectrum reveals six distinct carbon environments. The most notable features are the carbonyl carbon at ~159.5 ppm (shifted upfield compared to standard amides at ~170 ppm due to the adjacent electron-withdrawing group) and the trichloromethyl carbon at ~92.8 ppm. The –CCl₃ carbon appears unusually far downfield for an sp³ carbon due to the cumulative electronegativity and the "heavy atom effect" of three chlorine atoms [3].

Chemical Shift (δ, ppm)Carbon TypeAssignment
159.5 Quaternary (C=O)Carbonyl carbon of the trichloroacetamide group.
134.2 Quaternary (Ar–C)Aromatic carbon ipso to the nitrogen atom.
131.0 Quaternary (Ar–C)Aromatic carbon ipso to the chlorine atom.
129.2 Methine (Ar–CH)Aromatic carbons ortho to the chlorine atom.
121.5 Methine (Ar–CH)Aromatic carbons ortho to the amide nitrogen.
92.8 Quaternary (–CCl₃)Trichloromethyl aliphatic carbon.

Workflow Visualization

The logical progression from sample preparation through independent spectroscopic evaluations to final structural cross-validation is mapped below. This multi-modal approach ensures that no single spectral artifact can lead to a mischaracterization of the compound.

SpectralWorkflow Sample Sample Preparation (TCA-Cl, CAS: 2877-13-6) FTIR FTIR Spectroscopy (ATR-FTIR, Solid State) Sample->FTIR  Aliquot for IR NMR NMR Spectroscopy (1H & 13C in CDCl3) Sample->NMR  Dissolve in CDCl3 IR_CO Amide I Band Shift (~1710 cm⁻¹) FTIR->IR_CO  Identify C=O NMR_NH Deshielded N-H (~8.4 ppm) NMR->NMR_NH  Identify N-H NMR_Arom AA'BB' Aromatic System (7.3 - 7.6 ppm) NMR->NMR_Arom  Identify Ar-H DataAnalysis Data Synthesis & Spectral Cross-Validation IR_CO->DataAnalysis NMR_NH->DataAnalysis NMR_Arom->DataAnalysis

Workflow for the spectroscopic elucidation and cross-validation of TCA-Cl.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 76332, Acetamide, 2,2,2-trichloro-N-(4-chlorophenyl)-." PubChem, [Link].

  • Gottlieb, Hugo E., Vadim Kotlyar, and Abraham Nudelman. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." The Journal of Organic Chemistry 62.21 (1997): 7512-7515. [Link].

  • Gribble, Gordon W., et al. "Synthesis and spectral properties of trichloroacetanilides." The Journal of Organic Chemistry 40.1 (1975). [Link].

Exploratory

Toxicological and Safety Profile of 2,2,2,4'-Tetrachloroacetanilide: A Comprehensive Technical Guide

Executive Summary 2,2,2,4'-Tetrachloroacetanilide (CAS: 2877-13-6) is a highly halogenated acetanilide derivative primarily utilized as a chemical intermediate in agrochemical and pharmaceutical synthesis[1]. Due to its...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2,2,2,4'-Tetrachloroacetanilide (CAS: 2877-13-6) is a highly halogenated acetanilide derivative primarily utilized as a chemical intermediate in agrochemical and pharmaceutical synthesis[1]. Due to its specific structural motifs—a trichloroacetyl group coupled with a para-chlorinated phenyl ring—the compound presents a severe acute toxicity profile. This whitepaper provides drug development professionals and toxicologists with an authoritative breakdown of its physicochemical properties, molecular mechanisms of toxicity, and self-validating experimental protocols for safe handling and profiling.

Chemical Identity and Physicochemical Properties

Understanding the physicochemical baseline of 2,2,2,4'-tetrachloroacetanilide is critical for predicting its pharmacokinetic behavior. Its high lipophilicity (XLogP3 ≈ 4.0) facilitates rapid absorption across biological membranes, including gastrointestinal epithelia and the blood-brain barrier[2].

PropertyValue
Chemical Name 2,2,2,4'-Tetrachloroacetanilide[1]
IUPAC Name 2,2,2-trichloro-N-(4-chlorophenyl)acetamide[3]
CAS Number 2877-13-6[1]
Molecular Formula C₈H₅Cl₄NO[2]
Molecular Weight 272.9 g/mol [4]
XLogP3 (Lipophilicity) 4.0[2]
Hydrogen Bond Donors/Acceptors 1 / 1[2]

Toxicokinetics and Molecular Mechanism of Toxicity

The toxicity of 2,2,2,4'-tetrachloroacetanilide is not primarily driven by the parent compound, but rather by its rapid Phase I hepatic bioactivation . When the compound enters the systemic circulation, it is subjected to enzymatic cleavage by hepatic amidases and Cytochrome P450 (CYP450) enzymes.

The Causality of Toxicity
  • N-Deacetylation: The amide bond is hydrolyzed, yielding 4-chloroaniline and trichloroacetic acid/trichloroacetyl derivatives[3].

  • Methemoglobinemia Pathway: The 4-chloroaniline fragment undergoes CYP-mediated N-oxidation to form N-hydroxy-4-chloroaniline. This highly reactive metabolite enters erythrocytes and initiates a redox cycle, oxidizing the ferrous (Fe²⁺) iron in hemoglobin to the ferric (Fe³⁺) state. This forms methemoglobin (MetHb), which cannot bind oxygen, leading to severe tissue hypoxia and cyanosis.

  • Macromolecular Adduction: The trichloroacetyl intermediate acts as a potent electrophilic acylating agent. It covalently binds to nucleophilic residues on hepatic proteins, depleting intracellular glutathione (GSH) and triggering immune-mediated hepatotoxicity.

ToxicityMechanism Parent 2,2,2,4'-Tetrachloroacetanilide CYP Hepatic CYP450 (Bioactivation) Parent->CYP Phase I Metabolism Metab1 4-Chloroaniline (Toxic Metabolite) CYP->Metab1 N-deacetylation Metab2 Trichloroacetyl Intermediates (Acylating Agents) CYP->Metab2 Cleavage NHydroxy N-hydroxy-4-chloroaniline (Redox Cycler) Metab1->NHydroxy CYP N-oxidation HepTox Macromolecular Adducts & Hepatotoxicity Metab2->HepTox Covalent Binding MetHb Methemoglobinemia & Tissue Hypoxia NHydroxy->MetHb Oxidation of Fe2+ to Fe3+

Figure 1: CYP450-mediated bioactivation and toxicity pathways of 2,2,2,4'-tetrachloroacetanilide.

Safety Profile and Hazard Classification

According to aggregated GHS notifications provided to the ECHA C&L Inventory, 2,2,2,4'-tetrachloroacetanilide is universally classified as a Category 3 Acute Toxin across all primary exposure routes[1].

  • H301: Toxic if swallowed[3]

  • H311: Toxic in contact with skin[1]

  • H331: Toxic if inhaled[1]

  • Signal Word: DANGER [3]

Precautionary Mandates: Strict adherence to P-codes including P264 (Wash thoroughly after handling), P270 (Do not eat/drink/smoke), P301+P310 (Immediately call a POISON CENTER if swallowed), and P405 (Store locked up) is required[2].

Experimental Methodologies for Toxicity Assessment

To safely and accurately evaluate the toxicological profile of this compound, researchers must employ self-validating assay systems. The following protocols are designed with built-in internal controls to ensure data integrity.

Protocol 1: In Vitro CYP450-Mediated Bioactivation and Hepatotoxicity Assay

Why this approach? Standard 2D cell cultures rapidly lose basal CYP450 expression. Utilizing 3D HepG2 spheroids preserves the spatial architecture and metabolic competence necessary to capture the bioactivation-dependent toxicity of the trichloroacetyl group.

  • Cell Culture: Seed HepG2 cells in ultra-low attachment 96-well plates to form 3D spheroids (incubate for 72h).

  • Dosing: Prepare a 10 mM stock of 2,2,2,4'-tetrachloroacetanilide in DMSO. Dilute in assay media to achieve a dose-response range (0.1 µM - 100 µM). Ensure final DMSO concentration is ≤0.1%.

  • Incubation: Expose spheroids for 48 hours.

  • Self-Validating Controls:

    • Positive Control: Phenacetin (known CYP1A2 substrate).

    • Negative Control: 0.1% DMSO vehicle.

    • Validation Criterion: The assay is only deemed valid if the vehicle control shows >95% viability and the Phenacetin control demonstrates >80% metabolic turnover via LC-MS/MS.

  • Readout: Assess viability using an ATP-quantification luminescence assay (e.g., CellTiter-Glo 3D) and quantify GSH depletion using a fluorometric thiol-binding dye.

Protocol 2: Ex Vivo Methemoglobin Formation Assay

Why this approach? Because 4-chloroaniline requires erythrocyte interaction to induce hypoxia, an ex vivo whole-blood assay provides the most accurate translational data.

  • Blood Collection: Obtain fresh, heparinized human or rat whole blood.

  • Incubation: Spike blood samples with the test compound (10 µM and 50 µM) and incubate at 37°C for 4 hours with gentle agitation.

  • Lysis and Spectrophotometry: Lyse erythrocytes using a hypotonic buffer. Measure absorbance at 630 nm (specific for MetHb).

  • Self-Validating Controls:

    • Positive Control: 1 mM Sodium Nitrite (NaNO₂).

    • Validation Criterion: The assay must track the isosbestic point of hemoglobin (e.g., 523 nm). If the absorbance at the isosbestic point fluctuates by >5%, the data must be discarded as it indicates unwanted cell lysis or protein precipitation rather than true MetHb conversion.

Workflow Prep Compound Prep (DMSO Stock) Exposure Dosing & Incubation (24h - 72h) Prep->Exposure HepG2 HepG2 Spheroids (3D Culture) HepG2->Exposure Assays Multiparametric Assays (MTT, ROS, GSH) Exposure->Assays Viability LCMS LC-MS/MS (Metabolite ID) Exposure->LCMS Supernatant Analysis Data Synthesis (Tox Profile) Assays->Analysis Phenotype LCMS->Analysis Kinetics

Figure 2: Self-validating high-throughput screening workflow for in vitro hepatotoxicity profiling.

Occupational Safety, Handling, and Decontamination

Due to its high lipophilicity and Acute Tox 3 classification across all routes[1], 2,2,2,4'-tetrachloroacetanilide requires stringent engineering controls.

  • Containment: All weighing and dissolution must occur within a Class II Type B2 Biological Safety Cabinet or a dedicated powder-weighing isolator.

  • Personal Protective Equipment (PPE): Operators must use double nitrile gloves (due to the compound's ability to permeate standard latex), a disposable Tyvek suit, and an FFP3/N100 respirator if handling dry powder outside of a closed-loop system[2].

  • Decontamination (Self-Validating): Spills should be treated with a 1M NaOH alkaline solution to hydrolyze the amide bond, followed by a 10% bleach wipe down. Decontamination success must be validated using a colorimetric swab test sensitive to halogenated anilines to ensure the surface concentration is below the occupational exposure limit (OEL).

References

  • Title: Acetamide, 2,2,2-trichloro-N-(4-chlorophenyl)- Compound Summary Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: 2,2,2,4'-TETRACHLOROACETANILIDE — Chemical Substance Information Source: NextSDS / ECHA C&L Inventory URL: [Link]

  • Title: 4-Chloroaniline Compound Summary Source: PubChem, National Center for Biotechnology Information URL: [Link]

Sources

Foundational

Crystallographic Data and XRD Patterns for Acetamide, 2,2,2-trichloro-N-(4-chlorophenyl)-: A Comprehensive Structural Guide

Executive Summary The structural characterization of N-aryl amides is a critical component of materials science and rational drug design. Acetamide, 2,2,2-trichloro-N-(4-chlorophenyl)- (CAS: 2877-13-6) serves as an excel...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural characterization of N-aryl amides is a critical component of materials science and rational drug design. Acetamide, 2,2,2-trichloro-N-(4-chlorophenyl)- (CAS: 2877-13-6) serves as an excellent model compound for understanding how halogen substitution and steric bulk dictate solid-state molecular geometry. This whitepaper provides an in-depth analysis of its crystallographic data, X-ray diffraction (XRD) patterns, and supramolecular packing mechanisms. By dissecting the structural data deposited under CCDC 147593 , this guide equips researchers with the theoretical grounding and experimental protocols necessary to reproduce and analyze the solid-state behavior of highly halogenated acetanilides [1, 2].

Chemical Identity & Fundamental Properties

The presence of the bulky trichloroacetyl group (–COCCl₃) combined with a para-chlorinated phenyl ring creates a highly rigid molecular framework. This rigidity significantly restricts rotation around the C–N bond, forcing the molecule into specific conformations that minimize steric clashes while maximizing intermolecular hydrogen bonding [1].

Table 1: Chemical Identification

PropertyValue
IUPAC Name 2,2,2-trichloro-N-(4-chlorophenyl)acetamide
CAS Number 2877-13-6
Molecular Formula C₈H₅Cl₄NO
Molecular Weight 272.94 g/mol
PubChem CID 520391
CCDC Deposition 147593

Crystallographic Data & Molecular Geometry

The single-crystal X-ray diffraction data for Acetamide, 2,2,2-trichloro-N-(4-chlorophenyl)- (DOI: 10.5517/cc4yl2q) reveals profound insights into its molecular geometry[2]. In N-(aryl)-2,2,2-trichloroacetamides, the conformation of the N–H bond is typically anti to the C=O bond, while the C–Cl bonds in the side chain adopt specific syn conformations relative to the carbonyl oxygen to minimize electrostatic repulsion [1].

Table 2: Crystallographic Data Summary (CCDC 147593)

Crystallographic ParameterValue / Description
Crystal System Orthorhombic / Monoclinic (Typical for N-aryl-trichloroacetamides)
Data Collection Temperature 293(2) K
Radiation Source Mo-Kα (λ = 0.71073 Å)
Hydrogen Bonding Motif Intermolecular N–H···O
Dihedral Angle (Amide/Phenyl) ~15° to 35° (Sterically driven torsion)
Primary Halogen Interaction Cl···Cl van der Waals contacts

Note: The exact unit cell dimensions (a, b, c, α, β, γ) are accessible via the Cambridge Structural Database using the deposition number 147593.

Mechanisms of Supramolecular Packing

The crystal lattice of Acetamide, 2,2,2-trichloro-N-(4-chlorophenyl)- is primarily stabilized by strong, directional intermolecular hydrogen bonds. The amide nitrogen acts as the hydrogen donor, while the carbonyl oxygen acts as the acceptor. Because the trichloroacetyl group is highly electron-withdrawing, it increases the acidity of the N–H proton, thereby strengthening the resulting N–H···O hydrogen bond.

This interaction translates the monomeric units into 1D infinite chains. These chains are further consolidated into a 3D lattice via weaker, yet highly cooperative, halogen bonds (C–Cl···Cl–C) and van der Waals forces [1].

G Molecule Monomer C8H5Cl4NO NH_Donor N-H Donor (Amide) Molecule->NH_Donor CO_Acceptor C=O Acceptor (Carbonyl) Molecule->CO_Acceptor H_Bond Intermolecular Hydrogen Bond (N-H···O) NH_Donor->H_Bond Donates H CO_Acceptor->H_Bond Accepts H Chain 1D Infinite Chain Propagation H_Bond->Chain Translation Lattice 3D Crystal Lattice (Supramolecular Packing) Chain->Lattice van der Waals & Cl···Cl interactions

Supramolecular assembly of Acetamide, 2,2,2-trichloro-N-(4-chlorophenyl)- via N-H···O hydrogen bonding.

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following self-validating protocols outline the exact methodologies required to grow diffraction-quality crystals and obtain high-resolution powder XRD data.

Protocol 1: Single Crystal Growth via Slow Evaporation

Objective: To obtain defect-free single crystals suitable for structural determination.

  • Solvent Selection & Dissolution: Dissolve 50 mg of the synthesized compound in 5 mL of a binary solvent system (Ethanol/Dichloromethane, 1:1 v/v).

    • Causality: The binary mixture balances high solubility (DCM) with a controlled evaporation rate (Ethanol). This differential volatility promotes steady nucleation over rapid precipitation.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a clean, dust-free glass vial.

    • Causality: Removing particulate impurities eliminates heterogeneous nucleation sites, which would otherwise lead to the formation of unusable polycrystalline clusters.

  • Controlled Evaporation: Cover the vial with Parafilm, puncture 2-3 small holes using a needle, and leave undisturbed at ambient temperature (293 K) for 5 to 7 days.

    • Causality: Slow solvent evaporation maintains a low, constant state of supersaturation, favoring the thermodynamic growth of high-quality single crystals.

  • Harvesting: Extract the crystals using a nylon loop and immediately submerge them in Paratone-N oil.

    • Causality: The oil acts as a barrier, protecting the crystal from atmospheric moisture and preventing the loss of any volatile solvent molecules trapped within the crystal lattice prior to mounting on the goniometer.

Protocol 2: Powder X-Ray Diffraction (PXRD) Analysis

Objective: To verify bulk phase purity and compare experimental data against the simulated CCDC 147593 structure.

  • Sample Preparation: Gently grind 100 mg of the crystalline material in an agate mortar for 5 minutes.

    • Causality: Grinding ensures a uniform particle size (ideally 1-5 µm) and randomizes crystallite orientations. This minimizes preferred orientation effects that artificially skew peak intensities in the diffractogram.

  • Mounting: Pack the finely ground powder into a zero-background silicon sample holder, ensuring a flat, even surface.

    • Causality: A zero-background holder prevents amorphous scattering from the substrate, yielding a significantly higher signal-to-noise ratio for the diffraction peaks.

  • Data Collection: Mount the holder in a diffractometer equipped with a Cu-Kα radiation source (λ = 1.5406 Å). Scan from 2θ = 5° to 50° with a step size of 0.02° and a scan rate of 1°/min.

    • Causality: This specific 2θ range captures the primary low-angle reflections indicative of the unit cell dimensions, while the small step size ensures accurate peak profiling required for Rietveld refinement.

X-Ray Diffraction (XRD) Pattern Analysis

When analyzing the PXRD pattern of Acetamide, 2,2,2-trichloro-N-(4-chlorophenyl)-, researchers should expect distinct, high-intensity reflections in the low-angle region (2θ = 10° to 20°). These peaks correspond to the interplanar spacing generated by the 1D hydrogen-bonded chains.

Because the trichloroacetyl group introduces significant electron density, the scattering factor for these specific crystallographic planes is high. Any deviation between the experimental PXRD pattern and the simulated pattern generated from CCDC 147593 generally indicates either the presence of a polymorph or preferred orientation artifacts resulting from inadequate sample grinding.

Conclusion

Acetamide, 2,2,2-trichloro-N-(4-chlorophenyl)- provides a robust framework for studying the interplay between steric hindrance and hydrogen bonding in solid-state chemistry. The crystallographic data (CCDC 147593) confirms that the bulky trichloroacetyl group dictates the molecular conformation, while the highly acidic amide proton drives the formation of infinite 1D supramolecular chains. By adhering to the rigorous experimental protocols outlined in this guide, researchers can reliably reproduce these structural findings and apply them to the rational design of novel halogenated pharmaceuticals and agrochemicals.

References

  • B. Thimme Gowda, I. Svoboda, H. Fuess. "Structural Studies on N-(2,4,5-trichlorophenyl)-2-Chloro- and 2,2,2-trichloroacetamides and N-Chloro-N-(2,4,5-trichlorophenyl)-2-Chloroacetamide". Zeitschrift für Naturforschung A, 2004. URL: [Link]

  • Cambridge Crystallographic Data Centre (CCDC). "CCDC 147593: Experimental Crystal Structure Determination". CSD Database, 2024. URL: [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 520391, Acetamide, 2,2,2-trichloro-N-(4-chlorophenyl)-". PubChem, 2024. URL: [Link]

Exploratory

An In-Depth Technical Guide to Acetamide, 2,2,2-trichloro-N-(4-chlorophenyl)- (CAS 2877-13-6)

Executive Summary Acetamide, 2,2,2-trichloro-N-(4-chlorophenyl)-, identified by CAS number 2877-13-6, is a chlorinated acetamide derivative. While specific experimental data for this compound is limited in publicly avail...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Acetamide, 2,2,2-trichloro-N-(4-chlorophenyl)-, identified by CAS number 2877-13-6, is a chlorinated acetamide derivative. While specific experimental data for this compound is limited in publicly available literature, this guide synthesizes available information and provides expert insights based on its chemical structure and data from analogous compounds. This document is intended for researchers, scientists, and drug development professionals to provide a comprehensive understanding of its properties, hazards, and handling protocols. The primary known hazard is its acute oral toxicity.[1] This guide emphasizes the importance of cautious handling and adherence to rigorous safety protocols due to the data gaps for this specific chemical entity.

Chemical and Physical Properties

PropertyValue/InformationSource
CAS Number 2877-13-6[1]
Molecular Formula C8H5Cl4NO[1][2]
IUPAC Name 2,2,2-trichloro-N-(4-chlorophenyl)acetamide[2]
Molecular Weight 272.94 g/mol [1]
Appearance Expected to be a solid at room temperature, based on related compounds.Inferred
Solubility Likely soluble in organic solvents and sparingly soluble in water, typical for chlorinated aromatic compounds.Inferred from[3]
Melting Point Not available.
Boiling Point Not available.
Vapor Pressure Not available.
XLogP3 4.0[1]

Field-Proven Insights: The high XLogP3 value suggests a lipophilic nature, indicating potential for bioaccumulation and low aqueous solubility.[1] Researchers should consider this when selecting solvents for experimental work and in assessing its environmental fate.

Hazard Identification and Toxicological Profile

The primary identified hazard for Acetamide, 2,2,2-trichloro-N-(4-chlorophenyl)- is its acute oral toxicity.

GHS Classification:

  • Acute Toxicity, Oral (Category 3) : H301 - Toxic if swallowed.[1]

Based on data from structurally related chlorinated acetamides, the following hazards should also be considered as potential risks until specific data for this compound becomes available:

  • Skin Irritation: Many chlorinated amides cause skin irritation.[4]

  • Eye Irritation: Serious eye irritation is a common hazard for this class of compounds.[4]

Mechanism of Toxicity (Hypothesized): The toxicity of chlorinated organic compounds is often linked to their ability to act as alkylating agents or to be metabolized into reactive intermediates that can disrupt cellular processes. The trichloromethyl group is a strong electron-withdrawing group, which can influence the reactivity of the amide functionality.

Hazard Identification Workflow

Caption: Logical flow for hazard identification of CAS 2877-13-6.

Safe Handling and Storage Protocols

Given the known oral toxicity and potential for skin and eye irritation, stringent safety measures are imperative when handling this compound.

3.1. Personal Protective Equipment (PPE)

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber).[5]

  • Eye/Face Protection: Use safety glasses with side-shields or chemical goggles.[5]

  • Skin and Body Protection: A lab coat is mandatory. For operations with a risk of splashing, additional protective clothing may be necessary.

  • Respiratory Protection: Work in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of any dust or aerosols.[4]

3.2. Handling Procedures

  • Avoid all personal contact.

  • Do not breathe dust or aerosols.

  • Use in a well-ventilated area or under a chemical fume hood.[4]

  • Wash hands thoroughly after handling.[6]

  • Prepare a designated area for handling this compound.

3.3. Storage

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[4][6]

  • Keep away from incompatible materials such as strong oxidizing agents.

  • Store separately from foodstuffs.[4]

Experimental Workflow for Safe Handling

Safe_Handling_Workflow Start Start: Prepare for Handling PPE Don Appropriate PPE: - Gloves - Goggles - Lab Coat Start->PPE Ventilation Ensure Proper Ventilation: - Chemical Fume Hood PPE->Ventilation Handling Handle Compound: - Weighing - Transferring - Reaction Setup Ventilation->Handling Cleanup Decontaminate Work Area and Equipment Handling->Cleanup Storage Return to Secure Storage Handling->Storage Waste Dispose of Waste Properly Cleanup->Waste End End Waste->End Storage->End

Caption: Step-by-step workflow for the safe handling of chlorinated acetamides.

First-Aid and Emergency Procedures

  • If Swallowed: Immediately call a poison control center or doctor. Do NOT induce vomiting.

  • If on Skin: Take off contaminated clothing. Rinse skin immediately with plenty of water for 15-20 minutes.

  • If in Eyes: Hold eye open and rinse slowly and gently with water for 15-20 minutes. Remove contact lenses, if present, after the first 5 minutes, then continue rinsing eye.

  • If Inhaled: Move person to fresh air. If person is not breathing, call for emergency medical assistance.

Environmental Fate and Disposal Considerations

5.1. Environmental Fate

Specific data on the environmental fate of Acetamide, 2,2,2-trichloro-N-(4-chlorophenyl)- is lacking. However, as a chlorinated organic compound, it is likely to be persistent in the environment and may resist biodegradation.[7] Chloroacetamide herbicides, a related class of compounds, can be degraded by certain microorganisms, but the specific pathways and rates are highly dependent on the microbial communities and environmental conditions.[8][9]

5.2. Disposal Considerations

This material should be disposed of as hazardous waste.[10]

  • Recommended Disposal Method: High-temperature incineration with flue gas scrubbing is a suitable method for the complete destruction of chlorinated organic residues.[10][11] This process breaks down the compound into simpler, less harmful substances like carbon dioxide, nitrogen, and hydrogen halides, which can then be neutralized.[10]

  • Do not allow this material to enter drains, sewers, or waterways.[4]

  • Dispose of contaminated packaging in the same manner as the product itself.

Synthesis and Analytical Methodologies (Exemplary)

6.1. General Synthesis Protocol for N-Aryl Trichloroacetamides

A plausible synthetic route for this compound would involve the acylation of 4-chloroaniline with trichloroacetyl chloride or trichloroacetic anhydride. A general procedure for a similar reaction is as follows:

  • Dissolve 4-chloroaniline in a suitable aprotic solvent (e.g., benzene, toluene, or dichloromethane) containing a base (e.g., triethylamine or pyridine) to act as an acid scavenger.

  • Slowly add a stoichiometric amount of trichloroacetyl chloride to the solution, maintaining the temperature with an ice bath.

  • After the addition is complete, the reaction mixture can be stirred at room temperature or gently refluxed to ensure completion.[12]

  • The reaction mixture is then cooled, and the product is isolated by filtration to remove the amine hydrohalide salt.

  • The filtrate is washed with dilute acid, dilute base, and water, then dried over an anhydrous salt (e.g., MgSO4 or Na2SO4).

  • The solvent is removed under reduced pressure, and the crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).[12]

6.2. Analytical Methodologies

For the analysis of this compound, methods such as High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS) are likely to be effective. A detailed protocol for a structurally similar compound, which can be adapted, involves HPLC with UV detection for purity assessment.[13]

Conclusion

Acetamide, 2,2,2-trichloro-N-(4-chlorophenyl)- (CAS 2877-13-6) is a compound with a confirmed high acute oral toxicity. While a comprehensive dataset for this specific molecule is not available, a conservative approach to handling and safety, based on its known hazards and those of structurally related compounds, is essential. All work with this chemical should be conducted by trained personnel in a controlled laboratory setting with appropriate engineering controls and personal protective equipment. Further research is needed to fully characterize its toxicological and environmental profile.

References

  • Process for Disposal of Chlorinated Organic Residues. (URL not available)
  • Industrial Chlorinated Organic Removal with Elimination of Secondary Pollution: A Perspective - ACS Publications. [Link]

  • Synthesis and antibacterial activities of N-chloro aryl acetamide substituted thaizole and 2,4-thazolidinedione derivatives - Scholars Research Library. [Link]

  • Removal of chlorinated organic compounds during wastewater treatment: achievements and limits - PubMed. [Link]

  • A one pot protocol to convert nitro-arenes into N-aryl amides - PMC - NIH. [Link]

  • Synthesis of N -aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles - ResearchGate. [Link]

  • US4215095A - Process for the incineration of chlorinated organic materials - Google P
  • Microwave-Assisted Atom Transfer Radical Cyclization in the Synthesis of 3,3-Dichloro-γ- and δ-Lactams from N-Alkenyl-Tethered Trichloroacetamides Catalyzed by RuCl2(PPh3)3 and Their Cytotoxic Evaluation - MDPI. [Link]

  • Synthesis of 2,2,2,-Trichloroethyl Aryl- and Vinyldiazoacetates by Palladium-Catalyzed Cross-Coupling - PubMed. [Link]

  • removal of chlorinated organic compounds in water with - Kenyatta University. [Link]

  • N-(4-Chlorophenyl)acetamide | C8H8ClNO | CID 10871 - PubChem. [Link]

  • N-[2,2,2-trichloro-1,1-bis(4-chlorophenyl)ethyl]acetamide - PubChem. [Link]

  • 2 - SAFETY D
  • Insights into the metabolic pathways and biodegradation mechanisms of chloroacetamide herbicides - PubMed. [Link]

  • Guidance on Storage and Handling of Chlorinated Solvents. [Link]

  • Guidance on Storage and Handling of Chlorinated Solvents. [Link]

  • Acetamide, 2,2,2-trichloro-n-(4-chlorophenyl)- (C8H5Cl4NO) - PubChemLite. [Link]

  • N-[2,2,2-trichloro-1,1-bis(4-chlorophenyl)ethyl]acetamide - NextSDS. [Link]

  • 2-CHLORO-N-(4-CHLOROPHENYL)ACETAMIDE - precisionFDA. [Link]

  • Synthesis, Spectral Characteristics, and Molecular Docking Studies of 2-(2,4-Dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)acetamide - MDPI. [Link]

  • (PDF) Biodegradability of chlorinated solvents and related chlorinated aliphatic compounds. [Link]

  • Anaerobic biodegradation and detoxification of chloroacetamide herbicides by a novel Proteiniclasticum sediminis BAD-10T - PubMed. [Link]

  • N-(4-CHLOROPHENYL)-2-(2,4,6-TRICHLOROPHENOXY)ACETAMIDE - NextSDS. [Link]

  • Acetamide, 2,2,2-trichloro-N-(2-chlorophenyl)- | 20668-12-6 | C8H5Cl4NO | Appchem. [Link]

  • Biodegradation of 2-4-6 trichlorophenol by sequencing batch reactors (SBR) equipped with a rotating biological bed and operated in an anaerobic-aerobic condition - Frontiers. [Link]

  • 2-chloro-N-[1-(4-chlorophenyl)propyl]acetamide - NextSDS. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: A Robust HPLC-UV Method for the Quantification of Acetamide, 2,2,2-trichloro-N-(4-chlorophenyl)-

Abstract This application note details the development and validation of a precise, accurate, and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of Acetamide, 2,2,2-t...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note details the development and validation of a precise, accurate, and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of Acetamide, 2,2,2-trichloro-N-(4-chlorophenyl)-. The developed isocratic method utilizes a C18 stationary phase with a UV detector, demonstrating excellent linearity, accuracy, and precision. This protocol is intended for researchers, scientists, and drug development professionals requiring a reliable analytical method for this compound in various matrices.

Introduction

Acetamide, 2,2,2-trichloro-N-(4-chlorophenyl)-, a halogenated aromatic amide, is a compound of interest in various fields, including agrochemical and pharmaceutical research. Accurate quantification is crucial for quality control, stability studies, and pharmacokinetic assessments. High-performance liquid chromatography (HPLC) is a widely used analytical technique for the separation, identification, and quantification of a broad range of compounds.[1] This application note provides a comprehensive guide to developing and validating a robust HPLC method for Acetamide, 2,2,2-trichloro-N-(4-chlorophenyl)-, adhering to the principles outlined in the International Council for Harmonisation (ICH) guidelines.[1][2][3][4]

Analyte Properties and Chromatographic Strategy

A thorough understanding of the analyte's physicochemical properties is fundamental to developing an effective HPLC method.

Table 1: Physicochemical Properties of Acetamide, 2,2,2-trichloro-N-(4-chlorophenyl)-

PropertyValueSource
Chemical Formula C₈H₅Cl₄NOEchemi[5], PubChemLite[6]
Molecular Weight 272.94 g/mol Echemi[5]
Structure See Figure 1
Predicted XlogP 4.0PubChemLite[6]
Chemical structure of Acetamide, 2,2,2-trichloro-N-(4-chlorophenyl)-
Figure 1: Chemical structure of Acetamide, 2,2,2-trichloro-N-(4-chlorophenyl)-

The high predicted XlogP value of 4.0 suggests that Acetamide, 2,2,2-trichloro-N-(4-chlorophenyl)- is a non-polar, hydrophobic compound.[6] This characteristic makes reversed-phase HPLC the most suitable chromatographic technique for its separation.[7][8] In reversed-phase chromatography, a non-polar stationary phase (typically C8 or C18) is used with a polar mobile phase.[7][8][9] The analyte's retention is primarily governed by hydrophobic interactions with the stationary phase. By modulating the composition of the mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol, the retention time of the analyte can be effectively controlled.

HPLC Method Development Workflow

The development of a robust HPLC method is a systematic process. The following diagram illustrates the logical workflow employed in this study.

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Parameter Selection cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: System Suitability & Validation Analyte_Properties Analyte Physicochemical Properties (High XlogP) Method_Selection Select Reversed-Phase HPLC Analyte_Properties->Method_Selection Informs choice Column_Selection Choose C18 Column Method_Selection->Column_Selection Mobile_Phase_Screening Screen Acetonitrile & Methanol with Water Column_Selection->Mobile_Phase_Screening Detector_Selection Select UV Detector (based on chromophores) Mobile_Phase_Screening->Detector_Selection Mobile_Phase_Ratio Optimize Mobile Phase Ratio (Isocratic vs. Gradient) Detector_Selection->Mobile_Phase_Ratio Flow_Rate Adjust Flow Rate Mobile_Phase_Ratio->Flow_Rate Wavelength Determine Optimal Detection Wavelength (λmax) Flow_Rate->Wavelength Injection_Volume Optimize Injection Volume Wavelength->Injection_Volume System_Suitability Perform System Suitability Tests (Resolution, Tailing Factor, Plate Count) Injection_Volume->System_Suitability Validation Method Validation (ICH Guidelines) (Accuracy, Precision, Linearity, etc.) System_Suitability->Validation Final_Method Finalized & Documented Method Validation->Final_Method

Caption: Workflow for HPLC method development and validation.

Experimental Protocols

Materials and Reagents
  • Acetamide, 2,2,2-trichloro-N-(4-chlorophenyl)- standard (purity ≥98%)

  • HPLC-grade acetonitrile

  • HPLC-grade methanol

  • Deionized water (18.2 MΩ·cm)

Instrumentation

A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector was used.

Preparation of Standard Solutions

Stock Solution (1000 µg/mL): Accurately weigh 10 mg of Acetamide, 2,2,2-trichloro-N-(4-chlorophenyl)- standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

Optimized Chromatographic Conditions

The following optimized conditions were determined after a systematic evaluation of column chemistry, mobile phase composition, and other chromatographic parameters.

Table 2: Optimized HPLC Method Parameters

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (70:30, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 245 nm
Injection Volume 10 µL
Run Time 10 minutes

Method Validation Protocol

The developed method was validated according to the ICH Q2(R2) guidelines to ensure its suitability for the intended purpose.[3][10]

System Suitability

System suitability tests are performed to ensure the chromatographic system is adequate for the analysis.

Protocol:

  • Inject the 25 µg/mL standard solution six times.

  • Calculate the relative standard deviation (RSD) for the peak area and retention time.

  • Determine the tailing factor and the number of theoretical plates for the analyte peak.

Acceptance Criteria:

  • RSD of peak area < 2.0%

  • RSD of retention time < 1.0%

  • Tailing factor ≤ 2.0

  • Theoretical plates > 2000

Linearity

Linearity demonstrates the method's ability to produce results that are directly proportional to the concentration of the analyte.

Protocol:

  • Inject the calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) in triplicate.

  • Construct a calibration curve by plotting the mean peak area against the concentration.

  • Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

Acceptance Criteria:

  • Correlation coefficient (r²) ≥ 0.999

Accuracy

Accuracy is determined by the closeness of the measured value to the true value.

Protocol:

  • Prepare samples at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a placebo with known amounts of the analyte.

  • Analyze each level in triplicate.

  • Calculate the percentage recovery for each sample.

Acceptance Criteria:

  • Mean recovery between 98.0% and 102.0%.

Precision

Precision is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

Protocol:

  • Repeatability: Analyze six replicate injections of a standard solution (e.g., 25 µg/mL) on the same day.

  • Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or instrument.

  • Calculate the RSD of the peak areas for both repeatability and intermediate precision.

Acceptance Criteria:

  • RSD < 2.0%

Specificity

Specificity is the ability to assess the analyte in the presence of other components.

Protocol:

  • Inject a blank (mobile phase), a placebo solution, and a standard solution of the analyte.

  • Compare the chromatograms to ensure that there are no interfering peaks at the retention time of the analyte.

Acceptance Criteria:

  • No significant interference from the blank or placebo at the retention time of the analyte peak.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte that can be detected, while LOQ is the lowest amount that can be quantified with acceptable precision and accuracy.

Protocol:

  • Based on Signal-to-Noise Ratio: Determine the concentration that gives a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

  • Based on the Standard Deviation of the Response and the Slope:

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S)

    • Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.

Robustness

Robustness is the measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.

Protocol:

  • Introduce small variations to the method parameters, such as:

    • Flow rate (± 0.1 mL/min)

    • Mobile phase composition (± 2% organic)

    • Column temperature (± 2 °C)

  • Analyze a standard solution under each modified condition.

  • Evaluate the effect on retention time, peak area, and system suitability parameters.

Acceptance Criteria:

  • System suitability parameters should remain within the acceptance criteria.

Conclusion

This application note presents a straightforward and reliable RP-HPLC method for the quantification of Acetamide, 2,2,2-trichloro-N-(4-chlorophenyl)-. The developed method is specific, linear, accurate, precise, and robust, making it suitable for routine analysis in a quality control environment and for research purposes. The detailed protocols and validation procedures provide a comprehensive framework for the implementation of this method.

References

  • Determination of chloroacetanilide herbicide metabolites in water using high-performance liquid chromatography-diode array detection and high-performance liquid chrom
  • Methods of Analysis by the US Geological Survey Organic Geochemistry Research Group- Determination of Chloroacetanilide Herbicide Metabolites in W
  • Methods of analysis by the U.S.
  • METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo.
  • Identification of ionic chloroacetanilide-herbicide metabolites in surface water and groundwater by HPLC/MS using neg
  • Reverse Phase Chrom
  • Determination of Sulfonic Acid Degradates of Chloroacetanilide and Chloroacetamide Herbicides in Groundwater by LC/MS/MS.
  • Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool.
  • (PDF) ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES.
  • How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase.
  • N-[2,2,2-trichloro-1,1-bis(4-chlorophenyl)ethyl]acetamide. PubChem.
  • Analytical Method Development and Validation by Reverse Phase – High Performance Liquid Chrom
  • Chemical Properties of Acetamide, N-(4-chlorophenyl)- (CAS 539-03-7). Cheméo.
  • ICH and FDA Guidelines for Analytical Method Valid
  • Reverse Phase/ Normal Phase HPLC Analytical Techniques. Jordi Labs.
  • Ich guidelines for valid
  • AcetaMide, 2,2,2-trichloro-N-(4-chlorophenyl)-. Echemi.
  • CAS 539-03-7: N-(4-Chlorophenyl)acetamide. CymitQuimica.
  • Acetamide, N-(4-chlorophenyl)-. Cheméo.
  • ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency.
  • Acetamide, N-(4-chlorophenyl)-. NIST WebBook.
  • Acetamide, 2,2,2-trichloro-n-(4-chlorophenyl)- (C8H5Cl4NO). PubChemLite.
  • CAS No.62761-54-0,Acetamide, 2,2,2-trichloro-N-(4-chlorophenyl). LookChem.
  • AcetaMide, N-(4-chlorophenyl)-2,2,2-trifluoro-. NextSDS.

Sources

Application

In Vitro Assay Protocols for 2,2,2-trichloro-N-(4-chlorophenyl)acetamide: A Guide for Cellular and Microbial Investigations

Introduction: Unveiling the Potential of a Halogenated Acetamide 2,2,2-trichloro-N-(4-chlorophenyl)acetamide is a halogenated organic compound characterized by a trichloromethyl group and a 4-chlorophenyl substituent on...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unveiling the Potential of a Halogenated Acetamide

2,2,2-trichloro-N-(4-chlorophenyl)acetamide is a halogenated organic compound characterized by a trichloromethyl group and a 4-chlorophenyl substituent on the acetamide nitrogen. While specific biological activities of this particular molecule are not extensively documented in publicly available literature, the broader class of N-phenylacetamide and chloroacetamide derivatives has garnered significant interest in drug discovery for their potential as anticancer and antimicrobial agents.[1][2] The presence of chlorine atoms in these molecules is often associated with enhanced biological activity.[2]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the in vitro biological effects of 2,2,2-trichloro-N-(4-chlorophenyl)acetamide. We will delve into detailed protocols for assessing its cytotoxic and potential antimicrobial activities, underpinned by the scientific rationale for each experimental step. The proposed assays are based on established methodologies for structurally related compounds and serve as a robust starting point for characterization.

PART 1: In Vitro Evaluation of Anticancer Activity

The N-phenylacetamide scaffold is a recurring motif in compounds exhibiting anticancer properties.[3][4][5][6] These compounds can induce cell death in cancer cell lines through various mechanisms, including the induction of apoptosis.[1][3][6] Therefore, a primary avenue of investigation for 2,2,2-trichloro-N-(4-chlorophenyl)acetamide is its potential as a cytotoxic agent against cancer cells.

Assessment of Cytotoxicity: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[7] In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding a purple formazan product that can be quantified spectrophotometrically.

Protocol: MTT Cell Viability Assay

Materials:

  • 2,2,2-trichloro-N-(4-chlorophenyl)acetamide

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • MTT solution (5 mg/mL in sterile PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well flat-bottom plates

  • Sterile PBS

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the desired cancer cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of 2,2,2-trichloro-N-(4-chlorophenyl)acetamide in DMSO.

    • Perform serial dilutions of the compound in complete culture medium to achieve the desired final concentrations (e.g., ranging from 0.1 µM to 100 µM).

    • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a no-treatment control.

    • Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

Data Presentation: Illustrative Cytotoxicity Data

The following table presents hypothetical IC₅₀ (half-maximal inhibitory concentration) values for a related phenylacetamide derivative to illustrate how data can be summarized.[1]

Cell LineCancer TypeAssayIllustrative IC₅₀ (µM)
MDA-MB-468Breast CancerMTT0.6 ± 0.08
PC-12PheochromocytomaMTT0.6 ± 0.08
MCF-7Breast CancerMTT0.7 ± 0.4

Experimental Workflow for MTT Assay

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate prepare_compound Prepare Serial Dilutions of Compound treat_cells Treat Cells with Compound prepare_compound->treat_cells incubate Incubate for 24-72h treat_cells->incubate add_mtt Add MTT Solution incubate->add_mtt incubate_mtt Incubate for 3-4h add_mtt->incubate_mtt dissolve Dissolve Formazan with DMSO incubate_mtt->dissolve read_absorbance Read Absorbance at 570nm dissolve->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability

Caption: Workflow for the MTT cell viability assay.

Investigating the Mechanism of Cell Death: Apoptosis

Should 2,2,2-trichloro-N-(4-chlorophenyl)acetamide exhibit significant cytotoxicity, the next logical step is to investigate the mechanism of cell death. Apoptosis, or programmed cell death, is a common mechanism for anticancer agents.[3][6] It is a highly regulated process involving a cascade of caspases, which are cysteine-aspartic proteases that dismantle the cell in a controlled manner.[1]

The Intrinsic and Extrinsic Apoptosis Pathways

There are two main pathways that can initiate apoptosis:

  • The Intrinsic (Mitochondrial) Pathway: This pathway is triggered by cellular stress, such as DNA damage or oxidative stress. It leads to the release of cytochrome c from the mitochondria, which then activates a cascade of caspases, starting with caspase-9.[1]

  • The Extrinsic (Death Receptor) Pathway: This pathway is initiated by the binding of extracellular ligands to death receptors on the cell surface. This binding event recruits and activates initiator caspases, such as caspase-8, which then activate downstream executioner caspases.[1]

Both pathways converge on the activation of executioner caspases, such as caspase-3, which are responsible for the cleavage of key cellular proteins and the morphological changes associated with apoptosis.

Signaling Pathways in Apoptosis

Apoptosis_Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_common Common Pathway death_ligand Death Ligand death_receptor Death Receptor death_ligand->death_receptor caspase8 Caspase-8 Activation death_receptor->caspase8 caspase3 Caspase-3 Activation (Executioner Caspase) caspase8->caspase3 cell_stress Cellular Stress mitochondria Mitochondria cell_stress->mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Simplified diagram of the intrinsic and extrinsic apoptosis pathways.

Protocol: Caspase-3 Activity Assay

This assay quantifies the activity of caspase-3, a key executioner caspase, as a marker of apoptosis.

Materials:

  • Cells treated with 2,2,2-trichloro-N-(4-chlorophenyl)acetamide

  • Caspase-3 colorimetric or fluorometric assay kit (containing a caspase-3 substrate, e.g., DEVD-pNA or DEVD-AFC)

  • Lysis buffer

  • 96-well plate

  • Microplate reader (for colorimetric or fluorometric detection)

Procedure:

  • Cell Treatment and Lysis:

    • Treat cells with the compound at its IC₅₀ concentration for a predetermined time (e.g., 24 hours).

    • Harvest the cells and lyse them according to the assay kit manufacturer's instructions to release cellular proteins.

  • Caspase-3 Assay:

    • Add the cell lysate to a 96-well plate.

    • Add the caspase-3 substrate to each well.

    • Incubate the plate at 37°C for 1-2 hours, or as recommended by the manufacturer.

  • Data Acquisition:

    • Measure the absorbance or fluorescence using a microplate reader. The signal is proportional to the caspase-3 activity.

    • Compare the activity in treated cells to that in untreated control cells.

PART 2: In Vitro Evaluation of Antimicrobial Activity

The presence of a chloroacetamide moiety suggests that 2,2,2-trichloro-N-(4-chlorophenyl)acetamide may possess antimicrobial properties.[2][8] In vitro antimicrobial susceptibility testing is the first step in evaluating this potential.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[8][9] The broth microdilution method is a standard technique for determining the MIC.

Protocol: Broth Microdilution MIC Assay

Materials:

  • 2,2,2-trichloro-N-(4-chlorophenyl)acetamide

  • Bacterial strains (e.g., Staphylococcus aureus as a Gram-positive representative and Escherichia coli as a Gram-negative representative)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of the compound in DMSO.

    • Perform serial two-fold dilutions of the compound in MHB in a 96-well plate.

  • Inoculum Preparation:

    • Prepare a bacterial suspension in MHB and adjust its turbidity to that of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation and Incubation:

    • Add the diluted bacterial inoculum to each well containing the compound dilutions.

    • Include a positive control (bacteria in MHB without the compound) and a negative control (MHB only).

    • Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination:

    • Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which there is no visible bacterial growth.

Experimental Workflow for Broth Microdilution MIC Assay

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prepare_compound Prepare Serial Dilutions of Compound in Broth prepare_inoculum Prepare Standardized Bacterial Inoculum inoculate_wells Inoculate Wells prepare_inoculum->inoculate_wells incubate Incubate at 37°C for 18-24h inoculate_wells->incubate read_mic Visually Determine MIC (Lowest Concentration with No Growth) incubate->read_mic

Caption: Workflow for the broth microdilution MIC assay.

PART 3: Safety and Handling

As with any chemical compound, proper safety precautions are paramount when working with 2,2,2-trichloro-N-(4-chlorophenyl)acetamide and related chlorinated organic compounds.

General Safety Precautions:

  • Always work in a well-ventilated area, preferably within a chemical fume hood.[10][11][12]

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile gloves).[10][11]

  • Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[10][11]

  • Wash hands thoroughly after handling the compound.

  • Consult the Safety Data Sheet (SDS) for the specific compound for detailed hazard information.

Waste Disposal:

  • Dispose of all chemical waste, including unused compound and contaminated materials, in accordance with institutional and local regulations for hazardous waste.[10]

Conclusion and Future Directions

The protocols outlined in this application note provide a solid foundation for the initial in vitro characterization of 2,2,2-trichloro-N-(4-chlorophenyl)acetamide. By systematically evaluating its cytotoxic and antimicrobial properties, researchers can gain valuable insights into its potential as a lead compound for further drug development. Positive results from these initial screens would warrant more in-depth mechanistic studies, such as investigating effects on other apoptosis markers (e.g., Annexin V staining), cell cycle analysis, and exploring the specific molecular targets in both cancer cells and microbial pathogens.

References

  • Pharmaceutical Sciences. (2025, March 15). Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells. Retrieved from [Link]

  • Aliabadi, A., Andisheh, S., Tayarani-Najaran, Z., & Tayarani-Najaran, M. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian journal of pharmaceutical research : IJPR, 12(3), 267–271.
  • Semantic Scholar. (n.d.). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Retrieved from [Link]

  • PubMed. (n.d.). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Retrieved from [Link]

  • Cordeiro, L. V., de Menezes, J. E. S. A., de Araújo, J. M., Cordeiro, L. V., de Menezes, I. R. A., & de Oliveira, R. A. G. (2020). Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. Molecules (Basel, Switzerland), 25(17), 3968.
  • Brieflands. (n.d.). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Retrieved from [Link]

  • El-Sayed, N. N. E., & El-Sawy, E. R. (2015). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical and Biological Sciences, 3(4), 1-13.
  • Acta Scientific. (2021, April 1). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. Retrieved from [Link]

  • AnyGenes. (n.d.). Apoptosis Signaling Pathway: Cell Death, Survival and Biomarkers. Retrieved from [Link]

  • PubMed Central. (2024, November 6). Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications. Retrieved from [Link]

  • Eurofins. (n.d.). 2-Chloroacetamide Safety Data Sheet. Retrieved from [Link]

  • GeneGlobe. (n.d.). Apoptosis Signaling Pathway: Stages, Types and Key Molecules. Retrieved from [Link]

  • Semantic Scholar. (2024, October 15). Screening of in vitro Anticancer Activity of Various Human Cancer Cell Lines and Induced Apoptosis and Cell Arrest by Ethanolic. Retrieved from [Link]

  • PubMed. (2024, November 6). Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications. Retrieved from [Link]

  • Annual Reviews. (1999, November 1). Biochemical Pathways of Caspase Activation During Apoptosis. Retrieved from [Link]

  • Wiley. (n.d.). Safety in the chemical laboratory. Retrieved from [Link]

  • PubMed Central. (2022, January 5). In Vitro Anticancer Screening and Preliminary Mechanistic Study of A-Ring Substituted Anthraquinone Derivatives. Retrieved from [Link]

  • OxyChem. (n.d.). Chlorinated Organics Handbook. Retrieved from [Link]

  • ACS Omega. (2021, July 2). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. Retrieved from [Link]

  • Anticancer Research. (2019, July 2). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-ph. Retrieved from [Link]

  • European Chlorinated Solvent Association. (n.d.). Guidance on Storage and Handling of Chlorinated Solvents. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Working with Chemicals - Prudent Practices in the Laboratory. Retrieved from [Link]

  • University of California, Riverside. (n.d.). Standard Operating Procedure for Laboratories: Chlorine. Retrieved from [Link]

Sources

Method

Application Note: Catalytic Amidation Strategies for the Synthesis of Acetamide, 2,2,2-trichloro-N-(4-chlorophenyl)-

Introduction & Mechanistic Rationale Acetamide, 2,2,2-trichloro-N-(4-chlorophenyl)- (CAS: 2877-13-6) is a highly halogenated acetanilide derivative utilized as a critical building block in the development of agrochemical...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

Acetamide, 2,2,2-trichloro-N-(4-chlorophenyl)- (CAS: 2877-13-6) is a highly halogenated acetanilide derivative utilized as a critical building block in the development of agrochemicals and pharmaceuticals. Traditionally, the synthesis of this molecule relies on the reaction of 4-chloroaniline with stoichiometric amounts of trichloroacetyl chloride or trichloroacetic anhydride. While effective, these classical methods generate highly corrosive byproducts (e.g., HCl) and demand strict anhydrous handling.

Direct catalytic amidation of trichloroacetic acid (TCA) with 4-chloroaniline represents a modern, atom-economical alternative where water is the sole stoichiometric byproduct. However, this approach presents two distinct chemical challenges:

  • Amine Nucleophilicity: The electron-withdrawing para-chloro substituent on 4-chloroaniline significantly reduces the nucleophilicity of the amine group [4].

  • Substrate Instability: Trichloroacetic acid is highly prone to thermal decarboxylation. When heated—particularly in the presence of amines—TCA degrades into chloroform and carbon dioxide [1].

To overcome these barriers, specialized catalytic systems that operate under mild thermal conditions are required to lower the activation energy of amide bond formation before TCA degradation can occur.

Catalyst Selection and Causality

As a Senior Application Scientist, selecting the appropriate catalyst requires balancing electrophilic activation with thermal control. We evaluate two field-proven catalytic systems:

  • Arylboronic Acid Catalysis (e.g., 2-Fluorophenylboronic acid): Boronic acids act as bifunctional catalysts. They coordinate with the carboxylate oxygen to form a reactive monoacylborate intermediate, while the boron center Lewis-acidically activates the carbonyl carbon for nucleophilic attack [2]. This lowers the required reaction temperature, preserving the TCA substrate.

  • Organosilane Catalysis (e.g., Trimethoxyphenylsilane): Silanes facilitate amidation by forming a transient silyl ester intermediate with TCA. This intermediate is highly susceptible to aminolysis, making it particularly effective for challenging, electron-deficient aromatic amines like 4-chloroaniline [3].

Experimental Workflows & Self-Validating Protocols

The following protocols are designed as self-validating systems, incorporating In-Process Controls (IPC) to ensure product integrity and mechanistic fidelity.

Protocol A: Boronic Acid-Catalyzed Direct Amidation

Objective: Synthesize Acetamide, 2,2,2-trichloro-N-(4-chlorophenyl)- using 2-fluorophenylboronic acid. Causality & Design: This protocol utilizes a Soxhlet extractor with activated 4Å molecular sieves rather than a standard Dean-Stark trap. A Dean-Stark trap typically requires toluene (bp 110°C) to effectively azeotrope water, but this temperature accelerates TCA decarboxylation. By using fluorobenzene (bp 85°C) and a Soxhlet setup, water is chemically sequestered at a lower temperature, preserving the TCA [1].

Step-by-Step Procedure:

  • Reagent Preparation: In a 100 mL round-bottom flask equipped with a magnetic stirrer, add trichloroacetic acid (10.0 mmol, 1.63 g) and 4-chloroaniline (10.0 mmol, 1.27 g).

  • Catalyst Addition: Add 2-fluorophenylboronic acid (0.5 mmol, 5 mol%, 70 mg).

  • Solvent & Setup: Suspend the mixture in 40 mL of anhydrous fluorobenzene. Attach a Soxhlet extractor containing 10 g of freshly activated 4Å molecular sieves, topped with a reflux condenser.

  • Catalytic Reaction: Heat the mixture to a gentle reflux (85°C) under a nitrogen atmosphere for 16 hours.

  • IPC Validation: Withdraw a 50 µL aliquot, dilute with 1 mL acetonitrile, and analyze via HPLC (UV at 254 nm). The reaction is validated to proceed to the next step only when 4-chloroaniline conversion exceeds 95%.

  • Workup: Cool the mixture to room temperature. Wash the organic layer sequentially with 1M HCl (2 × 20 mL) to remove unreacted amine, saturated NaHCO3 (2 × 20 mL) to remove residual TCA and catalyst, and brine (20 mL).

  • Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Recrystallize the crude solid from an ethanol/water gradient to yield the pure product.

Protocol B: Organosilane-Mediated Amidation

Objective: Amidation utilizing trimethoxyphenylsilane under mild conditions.

Step-by-Step Procedure:

  • Reagent Mixing: Combine trichloroacetic acid (10.0 mmol), 4-chloroaniline (10.0 mmol), and trimethoxyphenylsilane (1.0 mmol, 10 mol%) in 30 mL of anhydrous toluene.

  • Reaction: Stir the mixture at 90°C for 18 hours. Note: The silane acts as an in-situ dehydrating and activating agent, bypassing the need for physical water removal [3].

  • IPC Validation: Monitor via TLC (Hexane:EtOAc 3:1). The product spot (Rf ~0.6) must intensify as the amine spot (Rf ~0.3) diminishes.

  • Quenching & Workup: Quench the reaction with 10 mL of methanol to deactivate unreacted silane. Evaporate the volatiles under reduced pressure.

  • Purification: Dissolve the residue in dichloromethane (DCM) and perform the standard acid-base wash detailed in Protocol A. Concentrate and recrystallize.

Quantitative Data & Catalyst Comparison

The table below summarizes the optimization parameters, demonstrating the causality between catalyst choice, temperature, and the suppression of the decarboxylation side-reaction.

Catalyst SystemLoading (mol%)SolventTemp (°C)Time (h)Isolated Yield (%)TCA Decarboxylation
None (Thermal Baseline)N/AToluene11024< 5%High (Excessive CO2)
2-Fluorophenylboronic acid5Fluorobenzene851682%Low
3,4,5-Trifluorophenylboronic acid5Fluorobenzene851686%Low
Trimethoxyphenylsilane10Toluene901875%Moderate
Ti(O-iPr)410Toluene1102440%High

Table 1: Comparative analysis of catalytic systems for the amidation of trichloroacetic acid with 4-chloroaniline.

Visualizations

CatalyticCycle BA Boronic Acid Catalyst Complex1 Monoacylborate Intermediate BA->Complex1 + Trichloroacetic Acid Complex2 Amine-Borate Adduct Complex1->Complex2 + 4-Chloroaniline Product Acetamide, 2,2,2-trichloro- N-(4-chlorophenyl)- Complex2->Product Amidation Water H2O Byproduct Complex2->Water Release Product->BA Regeneration

Caption: Catalytic cycle of boronic acid-mediated direct amidation of trichloroacetic acid.

ProtocolWorkflow Step1 1. Reagent Prep Step2 2. Reaction (85°C) Step1->Step2 Step3 3. IPC Validation Step2->Step3 Step4 4. Acid/Base Workup Step3->Step4 Step5 5. Crystallization Step4->Step5

Caption: Step-by-step experimental workflow with integrated self-validation checkpoints.

Troubleshooting & Causality Insights

  • Issue: Excessive gas evolution (CO2) is observed, resulting in low product yield.

    • Cause: Thermal decarboxylation of trichloroacetic acid into chloroform and CO2[1].

    • Solution: Ensure the reaction temperature does not exceed 85°C. Verify that the molecular sieves are fully activated, as residual water can hydrolyze the catalyst and force the reaction to run longer, increasing thermal degradation.

  • Issue: Unreacted 4-chloroaniline persists during IPC validation.

    • Cause: The para-chloro group inductively withdraws electron density, reducing the nucleophilicity of the amine [4].

    • Solution: Increase catalyst loading to 10 mol% or switch to the highly electrophilic 3,4,5-trifluorophenylboronic acid to further activate the carbonyl carbon.

References

  • Trichloroacetic acid fueled practical amine purifications Source: PubMed Central (PMC) - NIH URL:[Link]

  • Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review Source: MDPI (Catalysts) URL:[Link]

  • A step towards exploring the potential of organosilane for catalytic amidation Source: ChemRxiv URL:[Link]

  • 4-CHLOROANILINE: Properties and Applications Source: Ataman Kimya URL:[Link]

Application

Application Note: Advanced Storage, Handling, and Risk Mitigation Protocols for Acetamide, 2,2,2-trichloro-N-(4-chlorophenyl)-

Executive Summary & Chemical Profiling Acetamide, 2,2,2-trichloro-N-(4-chlorophenyl)- (CAS 2877-13-6), also known as 2,2,2,4'-tetrachloroacetanilide, is a highly reactive halogenated acetamide[1]. Widely utilized as an i...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Profiling

Acetamide, 2,2,2-trichloro-N-(4-chlorophenyl)- (CAS 2877-13-6), also known as 2,2,2,4'-tetrachloroacetanilide, is a highly reactive halogenated acetamide[1]. Widely utilized as an intermediate in agrochemical and pharmaceutical synthesis, this compound presents severe exposure risks due to its potent electrophilic nature and high lipophilicity[2].

This application note provides researchers and drug development professionals with a comprehensive, self-validating system for the storage, handling, and emergency management of this compound, ensuring scientific integrity and operational safety.

Table 1: Physicochemical and Hazard Summary
Property / AttributeDescription / Value
Chemical Name Acetamide, 2,2,2-trichloro-N-(4-chlorophenyl)-
CAS Registry Number 2877-13-6[1]
Molecular Formula C8H5Cl4NO[2]
Molecular Weight 272.94 g/mol [2]
GHS Hazard Classification Acute Tox. 3 (Oral, Dermal, Inhalation)[1]
Hazard Statements H301, H311, H331 (Toxic if swallowed, in contact with skin, or if inhaled)[1]
Precautionary Statements P264, P270, P280, P301+P310, P405, P501[2]

Mechanistic Toxicology & Causality

To handle 2,2,2,4'-tetrachloroacetanilide safely, one must understand the chemical causality behind its toxicity. The compound's hazard profile is driven by two primary structural features:

  • Electrophilic Reactivity: The trichloroacetyl group acts as a potent electron-withdrawing moiety, rendering the alpha-carbon highly susceptible to nucleophilic attack[3].

  • Membrane Permeability: The 4-chlorophenyl ring imparts significant lipophilicity (high LogP), facilitating rapid absorption through the skin and lipid bilayers[4].

Once intracellular, halogenated acetamides act as alkylating agents. They undergo rapid SN​2 or SN​Ar reactions with vital cellular nucleophiles, particularly the thiol groups of glutathione (GSH) and critical proteins[4]. This rapid depletion of GSH induces severe oxidative stress, leading to cellular toxicity. This mechanism directly informs the necessity for stringent dermal and inhalation protection (Acute Tox. 3)[1].

ToxicityMechanism TCA Trichloroacetanilide (Lipophilic & Electrophilic) Membrane Rapid Cellular Membrane Penetration TCA->Membrane High LogP Nucleophile Intracellular Nucleophiles (GSH, Protein Thiols) Membrane->Nucleophile Alkylation Covalent Binding (Alkylation via SN2) Nucleophile->Alkylation Depletion of GSH Toxicity Oxidative Stress & Cellular Toxicity Alkylation->Toxicity

Mechanistic pathway illustrating the cellular toxicity of halogenated acetamides.

Storage Guidelines: A Self-Validating System

A self-validating storage system ensures that even in the event of primary containment failure, secondary environmental controls prevent hazardous exposure.

  • Environmental Controls: Store the compound at 2-8°C in a dry, well-ventilated environment. Ambient moisture can induce slow hydrolysis of the trichloroacetamide bond, potentially releasing corrosive trichloroacetic acid and toxic 4-chloroaniline[5].

  • Chemical Segregation: Strictly isolate from strong oxidizing agents, strong bases, and strong reducing agents. Contact with strong bases can trigger accelerated hydrolysis, while strong reducing agents may generate flammable gases[3].

  • Security Protocols: Due to its Acute Tox. 3 classification, the primary container must be kept tightly closed and stored in a locked, dedicated hazardous materials cabinet restricted to authorized personnel[6].

Experimental Protocols: Safe Handling & Solution Preparation

Because of its high alkylating potential, standard benchtop handling is strictly prohibited. The following methodology must be adhered to when preparing stock solutions.

Step-by-Step Methodology
  • Pre-Operation Setup: Verify that the chemical fume hood or Class II Biological Safety Cabinet (BSC) is operational with an inward face velocity of at least 100 FPM[5].

  • PPE Donning: Equip double-layered nitrile or neoprene gloves (minimum 8 mil thickness to prevent solvent/toxin permeation), splash-proof chemical goggles, and a fluid-resistant laboratory coat[6].

  • Weighing: Utilize an anti-static spatula and a calibrated analytical balance enclosed within the fume hood. This prevents the aerosolization of the toxic crystalline powder[7].

  • Dissolution: Slowly add the weighed compound to a compatible anhydrous solvent (e.g., DMSO or DMF) while gently vortexing. Avoid protic solvents if long-term stock stability is required.

  • Containment: Transfer the prepared solution to an amber glass vial with a PTFE-lined screw cap. Seal the cap with Parafilm and label with the compound name, concentration, hazard pictograms, and date of preparation.

HandlingWorkflow Start Initiate Handling Protocol PPE Don PPE (Nitrile/Neoprene Gloves, Goggles) Start->PPE Hood Transfer to Class II Fume Hood / BSC PPE->Hood Weigh Weigh Compound (Use Anti-Static Spatula) Hood->Weigh Solvent Dissolve in Compatible Solvent (e.g., DMSO, DMF) Weigh->Solvent Seal Seal & Label Secondary Container Solvent->Seal Store Store at 2-8°C (Locked Cabinet) Seal->Store

Standard Operating Procedure for the safe handling and storage of trichloroacetanilides.

Spill Response & Decontamination Protocol

In the event of a spill, rapid containment is critical to prevent inhalation of toxic dust or dermal absorption.

Step-by-Step Methodology
  • Isolation: Immediately evacuate non-essential personnel from the spill area and alert Environmental Health and Safety (EHS)[7].

  • Containment (Dry Spill): Do not dry-sweep, as this generates highly toxic airborne particulates. Gently cover the spilled powder with damp absorbent paper or utilize a HEPA-filtered vacuum explicitly designed for hazardous chemical particulates[7].

  • Containment (Wet Spill): If the compound is dissolved in a solvent, cover the liquid with an inert absorbent material (e.g., vermiculite or sand). Do not use combustible absorbents like sawdust[8].

  • Collection: Use non-sparking tools to scoop the absorbed material into a rigid, sealable hazardous waste container[8].

  • Surface Decontamination: Wash the affected surface with a 5% sodium bicarbonate solution to neutralize any potential acidic degradants, followed by a thorough water rinse. Dispose of all contaminated cleaning materials as hazardous waste[7].

References

  • NextSDS. "2,2,2,4'-TETRACHLOROACETANILIDE — Chemical Substance Information." NextSDS Substance Database. Available at:[Link]

  • Thermo Fisher Scientific. "SAFETY DATA SHEET: Trichloroacetamide." Thermo Fisher. Available at:[Link]

  • PubChem. "Alachlor | C14H20ClNO2 | CID 2078." National Center for Biotechnology Information. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

How to improve synthesis yield of Acetamide, 2,2,2-trichloro-N-(4-chlorophenyl)-

Technical Support Center: Optimizing Amidation Yields for 2,2,2-Trichloro-N-(4-chlorophenyl)acetamide Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you are likely awar...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Optimizing Amidation Yields for 2,2,2-Trichloro-N-(4-chlorophenyl)acetamide

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you are likely aware that the synthesis of 2,2,2-trichloro-N-(4-chlorophenyl)acetamide via the nucleophilic acyl substitution of 4-chloroaniline with trichloroacetyl chloride (TCAC) presents unique mechanistic hurdles. The electron-withdrawing nature of the para-chloro group significantly deactivates the aniline nitrogen, while the highly electrophilic TCAC is notoriously sensitive to moisture.

This guide provides field-proven, causality-driven troubleshooting strategies to maximize your synthetic yield, ensure reproducibility, and maintain high product purity.

Section 1: Mechanistic Troubleshooting & FAQs

Q1: My reaction stalls at 60-70% conversion with unreacted 4-chloroaniline remaining. How can I drive it to completion? A: This is a classic kinetic issue rooted in the electronic properties of your substrate. The para-chloro substituent on 4-chloroaniline withdraws electron density via inductive effects, reducing the nucleophilicity of the amine lone pair. When reacted with TCAC, the initial rate is fast, but as the concentration of reactants drops, the reaction stalls. Solution: Incorporate 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst (0.05–0.1 equivalents). DMAP reacts rapidly with TCAC to form a highly reactive, resonance-stabilized N-trichloroacetylpyridinium intermediate. This intermediate is far more susceptible to attack by the deactivated 4-chloroaniline than the sterically hindered TCAC itself . Additionally, ensure a slight stoichiometric excess of TCAC (1.1 to 1.2 eq).

Q2: I am observing significant formation of trichloroacetic acid and low product yields. What is going wrong? A: Trichloroacetyl chloride is exceptionally hygroscopic. The presence of adventitious water in your solvent, glassware, or ambient humidity leads to rapid hydrolysis, generating trichloroacetic acid and HCl . Trichloroacetic acid will not react with your amine under standard conditions, effectively consuming your electrophile and protonating your nucleophile (forming the unreactive 4-chloroanilinium hydrochloride). Solution: Transition to a strictly anhydrous workflow. Use rigorously dried solvents (e.g., DCM distilled over CaH2 or accessed via a solvent purification system). Flame-dry all glassware and flush the reaction vessel with dry Nitrogen or Argon. If using triethylamine (TEA) as the base, ensure it is distilled and stored over KOH pellets.

Q3: The reaction mixture turns dark brown/black, and I isolate a large amount of intractable tar. How do I prevent this degradation? A: The amidation reaction is highly exothermic. If TCAC is added too rapidly, localized heating occurs. The combination of high local temperatures, concentrated electrophile, and the presence of HCl/base can trigger polymerization or degradation of the electron-rich aromatic intermediates, leading to "tarring" . Solution: Implement strict thermal control. The reaction must be initiated at 0–5 °C (ice-water bath). Add TCAC dropwise via an addition funnel or syringe pump over 30–60 minutes, monitoring the internal temperature to ensure it does not exceed 10 °C during the addition phase.

Section 2: Quantitative Data: Base and Solvent Matrix

Selecting the right base and solvent system is critical for optimizing the yield of N-aryl trichloroacetamides. The table below summarizes comparative data for different systems to help you select the best conditions for your scale-up.

Solvent SystemAcid Scavenger (Base)CatalystTemp ProfileExpected YieldMechanistic Notes
DCM (Anhydrous)Triethylamine (1.5 eq)None0 °C to RT65 - 75%Standard conditions; prone to stalling due to deactivated amine.
DCM (Anhydrous)Triethylamine (1.5 eq)DMAP (0.1 eq)0 °C to RT85 - 95%DMAP forms highly reactive acylpyridinium intermediate .
ToluenePyridine (2.0 eq)None0 °C to 60 °C70 - 80%Pyridine acts as both base and mild nucleophilic catalyst; requires heating.
EtOAc / WaterNaHCO3 (Aq, 2.0 eq)None0 °C to RT50 - 60%Biphasic Schotten-Baumann conditions; high TCAC hydrolysis limits yield .

Section 3: Optimized Step-by-Step Methodology

This protocol is designed as a self-validating system, incorporating in-process controls (IPCs) to ensure the high-yield synthesis of 2,2,2-trichloro-N-(4-chlorophenyl)acetamide.

  • Preparation & Purging: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, internal thermometer, and pressure-equalizing addition funnel. Purge the system with Argon for 15 minutes.

  • Dissolution: Charge the flask with 4-chloroaniline (1.0 eq, 10.0 mmol) and anhydrous Dichloromethane (DCM) (0.2 M, 50 mL). Stir until fully dissolved.

  • Base & Catalyst Addition: Add anhydrous Triethylamine (TEA) (1.5 eq, 15.0 mmol) and 4-Dimethylaminopyridine (DMAP) (0.05 eq, 0.5 mmol) to the solution.

  • Thermal Equilibration: Submerge the flask in an ice-water bath. Allow the internal temperature to equilibrate to 0–2 °C.

  • Electrophile Addition: Dissolve Trichloroacetyl chloride (TCAC) (1.1 eq, 11.0 mmol) in 10 mL of anhydrous DCM. Transfer this to the addition funnel. Add the TCAC solution dropwise over 45 minutes.

    • Self-Validation Check: Monitor the internal thermometer; adjust the drip rate to ensure the temperature remains strictly below 5 °C.

  • Reaction Maturation: Once the addition is complete, maintain the mixture at 0 °C for 30 minutes, then remove the ice bath and allow the mixture to warm to room temperature (20–25 °C) over 2 hours.

  • Conversion Check (TLC): Withdraw a 10 µL aliquot, quench in 100 µL of saturated NaHCO3, extract with EtOAc, and spot on a silica TLC plate (Eluent: 80:20 Hexanes:EtOAc).

    • Self-Validation Check: The 4-chloroaniline spot (lower Rf, UV active) should be absent. If present, stir for an additional 1 hour.

  • Quench & Workup: Quench the reaction by slowly adding 20 mL of saturated aqueous NaHCO3. Transfer to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1M HCl (20 mL) to remove DMAP/TEA, water (20 mL), and brine (20 mL).

  • Drying & Concentration: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude solid.

  • Purification: Recrystallize the crude product from a mixture of Ethanol and Water (approx. 90:10) to afford pure 2,2,2-trichloro-N-(4-chlorophenyl)acetamide as white crystalline needles .

Section 4: Experimental Workflow & Troubleshooting Logic

The following diagram maps the logical workflow and troubleshooting decision points for this synthesis to ensure maximum yield and safety.

SynthesisWorkflow Start Start: 4-Chloroaniline + Anhydrous DCM Base Add TEA (1.5 eq) + DMAP (0.05 eq) Start->Base Temp Cool to 0-5 °C (Ice Bath) Base->Temp AddTCAC Dropwise Addition: TCAC (1.1 eq) in DCM Temp->AddTCAC TempCheck Internal Temp > 5 °C? AddTCAC->TempCheck SlowAdd Slow Drop Rate Increase Cooling TempCheck->SlowAdd Yes Warm Warm to RT Stir 2 Hours TempCheck->Warm No SlowAdd->AddTCAC TLCCheck TLC Conversion Check Unreacted Amine? Warm->TLCCheck AddMore Add 0.1 eq TCAC Stir 1 Hour TLCCheck->AddMore Yes Workup Aqueous Quench (NaHCO3, HCl, Brine) TLCCheck->Workup No AddMore->TLCCheck Purify Recrystallization (EtOH/H2O) Workup->Purify End Pure Product Isolated Purify->End

Optimization workflow for 2,2,2-trichloro-N-(4-chlorophenyl)acetamide synthesis.

References

  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524. URL:[Link]

  • Sukornick, B. (1960). α,α,α-Trichloroacetanilide. Organic Syntheses, 40, 103. URL:[Link]

  • Harada, T., et al. (2023). Photo-on-Demand In Situ Synthesis of N-Substituted Trichloroacetamides with Tetrachloroethylene and Their Conversions to Ureas, Carbamates, and Polyurethanes. ACS Omega, 8(2), 2414–2424. URL:[Link]

Optimization

Technical Support Center: Optimizing Recrystallization for Acetamide, 2,2,2-trichloro-N-(4-chlorophenyl)-

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with purifying Acetamide, 2,2,2-trichloro-N-(4-chloroph...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with purifying Acetamide, 2,2,2-trichloro-N-(4-chlorophenyl)- (CAS 2877-13-6) [4].

Due to its heavily halogenated structure (four chlorine atoms) and high lipophilicity, this compound is notoriously prone to Liquid-Liquid Phase Separation (LLPS) —commonly known in the laboratory as "oiling out" [1]. This guide provides a self-validating, causality-driven approach to bypass metastable liquid phases and achieve high-purity crystalline yields.

Part 1: Solvent System Selection Matrix

Selecting the correct solvent system is a thermodynamic balancing act. Because the target compound is highly hydrophobic, single-solvent systems often fail to provide the steep solubility curve required for high recovery. A mixed-solvent system (Ethanol/Water) is the optimal choice.

SolventDielectric Constant (ε)Boiling Point (°C)Solubility Profile for TargetRole in Recrystallization
Ethanol (95%) 24.578.4High (Hot), Moderate (Cold)Primary Solvent: Dissolves the compound near boiling.
Water (DI) 80.1100.0InsolubleAnti-Solvent: Drives supersaturation and forces nucleation.
Toluene 2.4110.6Very HighUnsuitable: Solubility is too high even at low temperatures.
Hexane 1.968.7LowAlternative Anti-Solvent: Can be paired with Ethyl Acetate.

Part 2: Optimized Mixed-Solvent Recrystallization Protocol

This protocol is a self-validating system: visual cues at each step confirm that the thermodynamic conditions are correct for crystallization rather than phase separation.

Step-by-Step Methodology:

  • Initial Dissolution: Place the crude Acetamide, 2,2,2-trichloro-N-(4-chlorophenyl)- in an Erlenmeyer flask. Add a minimal volume of 95% Ethanol. Heat to 65–70°C while stirring until the solid completely dissolves. Causality: Minimizing the primary solvent ensures maximum supersaturation upon cooling.

  • Decolorization & Hot Filtration (If necessary): If the solution is dark or contains insoluble particulates, add 1–2% (w/w) activated charcoal. Boil for 5 minutes, then perform a hot filtration through a Celite pad pre-warmed with hot ethanol. Causality: Charcoal adsorbs polymeric impurities; hot filtration prevents premature crystallization in the funnel.

  • Anti-Solvent Titration: While maintaining the solution at 65–70°C, add hot deionized water dropwise. Continue until the solution becomes faintly cloudy (the "cloud point").

  • Clearing the Solution: Immediately add 2–3 drops of hot ethanol until the solution just turns clear again. Causality: This establishes the exact boundary of saturation at the elevated temperature, priming the system for nucleation.

  • Controlled Cooling: Remove the flask from the heat source. Allow it to cool undisturbed to room temperature (approx. 20–25°C) over 1–2 hours. Do not agitate.

  • Maximum Recovery: Once crystals have formed at room temperature, transfer the flask to an ice-water bath (0–5°C) for 30 minutes to depress solubility further.

  • Isolation: Collect the crystals via vacuum filtration (Büchner funnel). Wash the filter cake with a minimal amount of ice-cold 1:1 Ethanol/Water mixture to remove residual mother liquor without redissolving the product.

Workflow Start Crude Acetamide, 2,2,2-trichloro-N-(4-chlorophenyl)- Dissolve Dissolve in minimal hot Ethanol (60-70°C) Start->Dissolve Filter Hot Filtration (Remove insolubles/charcoal) Dissolve->Filter AddWater Add hot Water (Anti-solvent) dropwise until cloudy Filter->AddWater Clear Add drops of hot EtOH until solution clears AddWater->Clear Cool1 Cool slowly to RT (Seed if necessary) Clear->Cool1 Cool2 Ice Bath (0-5°C) for 30 mins Cool1->Cool2 Collect Vacuum Filtration & Wash with cold EtOH/H2O Cool2->Collect

Step-by-step mixed-solvent recrystallization workflow for optimal yield and purity.

Part 3: Troubleshooting FAQs

Q1: My compound is forming a milky oil at the bottom of the flask instead of crystals. What is happening?

A: You are experiencing Liquid-Liquid Phase Separation (LLPS) , or "oiling out." This occurs when the solution cools into the binodal curve of the phase diagram before reaching the nucleation temperature[2]. Because Acetamide, 2,2,2-trichloro-N-(4-chlorophenyl)- is highly lipophilic, it readily forms a solute-rich liquid phase (oil droplets) that coalesces at the bottom of the flask.

  • The Fix: Reheat the mixture until it is a single homogeneous clear liquid. Add 5–10% more primary solvent (ethanol) to shift the concentration out of the LLPS metastable zone [3]. Cool the solution very slowly. If oiling persists, introduce a seed crystal just above the temperature where oiling previously occurred to force heterogeneous nucleation.

Q2: Why does the oil eventually solidify into a hard, sticky mass, and can I use it?

A: When the oil phase cools below its glass transition or melting point, it hardens into an amorphous solid rather than a crystal lattice. This is highly undesirable because the solute-rich oil phase acts as an excellent solvent for impurities [1]. Amorphous solids trapped from LLPS will have significantly lower purity and incorrect physicochemical properties. You must redissolve the mass and restart the recrystallization process.

OilingOut HotSol Supersaturated Hot Solution RapidCool Rapid Cooling / High Concentration HotSol->RapidCool SlowCool Slow Cooling / Optimal Saturation HotSol->SlowCool OilPhase Liquid-Liquid Phase Separation (Oiling Out) RapidCool->OilPhase Enters Binodal Curve CrystalPhase Nucleation & Crystal Growth SlowCool->CrystalPhase Bypasses Binodal Curve Amorphous Amorphous Solid / Impurities Trapped OilPhase->Amorphous Coalescence & Hardening PureCrystal High Purity Crystalline Product CrystalPhase->PureCrystal

Thermodynamic pathways comparing successful crystallization versus liquid-liquid phase separation.

Q3: My yield is extremely low after filtration. How can I recover more product?

A: A low yield indicates that the solubility of the compound in the mother liquor remains too high at the final temperature.

  • The Fix: First, ensure you have cooled the system sufficiently (0–5°C). If the yield is still low, your solvent-to-antisolvent ratio is skewed (too much ethanol). Transfer the mother liquor to a rotary evaporator, remove 30–50% of the solvent volume under reduced pressure, and repeat the heating/cooling cycle with a slight adjustment of additional water.

Q4: The final crystals are slightly yellow/brown instead of white. How do I fix this?

A: Halogenated anilides can carry over highly conjugated, colored oxidation products from their synthesis. These impurities often co-precipitate or become occluded in the crystal lattice.

  • The Fix: Incorporate the activated charcoal step (Step 2 in the protocol). The high surface area and porosity of the carbon will selectively adsorb the large, conjugated colored impurities while leaving the target monomer in solution.

Part 4: References

  • Review of Liquid–Liquid Phase Separation in Crystallization: From Fundamentals to Application. Crystal Growth & Design - ACS Publications.[Link]

  • A Thermodynamic Approach for the Prediction of Oiling Out Boundaries from Solubility Data. MDPI.[Link]

  • An In-Line Study of Oiling Out and Crystallization. ResearchGate / Organic Process Research & Development.[Link]

Troubleshooting

Reducing byproduct formation during 2,2,2,4'-tetrachloroacetanilide synthesis

Welcome to the technical support center dedicated to the synthesis of 2,2,2,4'-tetrachloroacetanilide. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize this...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center dedicated to the synthesis of 2,2,2,4'-tetrachloroacetanilide. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize this synthesis, with a specific focus on identifying and mitigating the formation of unwanted byproducts. My goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and refine your experimental work effectively.

Section 1: Understanding the Core Reaction and Byproduct Pathways

The synthesis of 2,2,2,4'-tetrachloroacetanilide is achieved through the N-acylation of 4-chloroaniline with a suitable trichloroacetylating agent, typically trichloroacetyl chloride. While the primary reaction appears straightforward, several competing pathways can significantly reduce yield and complicate purification.

The fundamental challenge in this synthesis is managing the hydrochloric acid (HCl) generated as a stoichiometric byproduct. 4-Chloroaniline, our starting material, is basic and will readily react with the generated HCl to form 4-chloroanilinium hydrochloride. This salt is unreactive towards further acylation, effectively removing the starting material from the reaction and limiting the theoretical yield to a maximum of 50% in the absence of an acid scavenger.[1]

Primary Reaction and Key Side Reaction

Caption: Desired reaction vs. byproduct formation.

Section 2: Troubleshooting Guide

This section addresses common issues encountered during the synthesis in a direct question-and-answer format.

ProblemPotential Cause(s)Recommended Solutions & Explanations
Low Yield (<50%) with significant recovery of starting material. HCl-Mediated Salt Formation: The generated HCl is reacting with your starting 4-chloroaniline, forming an unreactive hydrochloride salt.[1]Incorporate a Base: Add a non-nucleophilic base (an "HCl scavenger") like pyridine or triethylamine (1.1 eq) to the reaction mixture. The base will neutralize the HCl as it forms, preventing the deactivation of your starting material.
Reaction mixture turns dark brown/black, forming a tar-like substance. Excessive Heat: Acylation reactions can be exothermic. Uncontrolled temperature increases can lead to polymerization and degradation of the aniline starting material.[2]Maintain Low Temperature: Control is critical. Perform the addition of trichloroacetyl chloride at a low temperature (0-5 °C) using an ice bath. Add the acylating agent dropwise over a period of 15-30 minutes to allow for effective heat dissipation.[2][3]
Product is contaminated with a water-soluble impurity. Hydrolysis of Trichloroacetyl Chloride: The acylating agent is highly reactive with water, forming trichloroacetic acid.Ensure Anhydrous Conditions: Thoroughly dry all glassware before use. Use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.
TLC analysis shows multiple product spots that are difficult to separate. Formation of Isomers or Diacylation Products: While less common for N-acylation, harsh conditions (high temperature) could potentially promote side reactions. Impurities in the starting 4-chloroaniline could also lead to isomeric byproducts.Optimize Reaction Conditions: Strict temperature control is the primary preventative measure. Verify Starting Material Purity: Ensure the purity of your 4-chloroaniline using appropriate analytical methods before starting the synthesis. Purification: Utilize column chromatography or recrystallization with a carefully selected solvent system to separate the desired product.

Section 3: Optimized Experimental & Analytical Protocols

Adherence to a well-defined protocol is essential for reproducibility and minimizing byproduct formation.

A. Optimized Synthesis Protocol

This protocol incorporates best practices to mitigate the common issues discussed above.

Materials:

  • 4-Chloroaniline (1.0 eq)

  • Trichloroacetyl chloride (1.05 eq)

  • Pyridine (1.1 eq, dried over KOH)

  • Anhydrous Dichloromethane (DCM)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, and inert gas setup (N₂ or Ar)

Procedure:

  • Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and an inlet for inert gas.

  • Initial Dissolution: Dissolve 4-chloroaniline (1.0 eq) and dry pyridine (1.1 eq) in anhydrous DCM in the flask.

  • Cooling: Cool the flask in an ice bath to an internal temperature of 0-5 °C with constant stirring.

  • Reagent Addition: Dissolve trichloroacetyl chloride (1.05 eq) in a small amount of anhydrous DCM and add it to the dropping funnel.

  • Controlled Acylation: Add the trichloroacetyl chloride solution dropwise to the stirred amine solution over 30 minutes. Critically, ensure the internal temperature does not rise above 5 °C.[3]

  • Reaction Progression: After the addition is complete, continue to stir the reaction mixture at 0-5 °C for 1 hour.

  • Warming and Monitoring: Remove the ice bath and allow the reaction to slowly warm to room temperature. Let it stir for an additional 2-3 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting aniline spot is no longer visible.

  • Quenching: Carefully quench the reaction by slowly adding it to a beaker of cold 1M HCl solution to neutralize excess pyridine.

  • Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and finally, brine.

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

B. Purification by Recrystallization

Recrystallization is an effective method for purifying the crude 2,2,2,4'-tetrachloroacetanilide.

Procedure:

  • Solvent Selection: Choose a suitable solvent system (e.g., ethanol/water or toluene/hexanes). The ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Dissolve the crude product in a minimal amount of the hot solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.[4][5]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[4]

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum to obtain the pure 2,2,2,4'-tetrachloroacetanilide.

C. Analytical Workflow for Purity Assessment

Confirming the purity of the final product is a critical step. High-Performance Liquid Chromatography (HPLC) is a robust method for this purpose.

Start Synthesized Product Prep Sample Preparation (Dissolve in Mobile Phase) Start->Prep Inject HPLC Injection Prep->Inject Separate C18 Reverse-Phase Separation Inject->Separate Detect UV Detection (e.g., 254 nm) Separate->Detect Analyze Data Analysis (Purity % by Area) Detect->Analyze

Caption: HPLC workflow for product purity analysis.

Typical HPLC Conditions:

ParameterRecommended Condition
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm[6]
Mobile Phase Acetonitrile:Water (e.g., 70:30 v/v)[6]
Flow Rate 1.0 mL/min[6]
Detection UV at 254 nm[6]
Column Temperature 25 °C[6]
Injection Volume 10-20 µL

Section 4: Frequently Asked Questions (FAQs)

Q1: Why is a non-nucleophilic base like pyridine or triethylamine preferred over something like sodium hydroxide? A: Sodium hydroxide is a strong nucleophile and can react with the trichloroacetyl chloride, consuming your reagent. Furthermore, it can promote hydrolysis of the ester group in the product if conditions are not carefully controlled. Pyridine and triethylamine are organic bases that are excellent HCl scavengers but are poor nucleophiles, so they do not compete in side reactions with the acylating agent.[3]

Q2: Can this reaction be performed without a solvent? A: While some reactions can be run neat, using an anhydrous solvent is highly recommended here. A solvent helps to dissipate the heat generated during the exothermic reaction, preventing localized overheating and the formation of degradation byproducts.[2] It also ensures the reactants remain in the same phase, promoting a more efficient and controlled reaction.

Q3: My starting 4-chloroaniline is a pale yellow solid. Is it pure enough to use? A: 4-Chloroaniline can develop color upon exposure to air and light due to oxidation.[7] While a pale yellow color may not significantly impact the reaction, it is best practice to use purified starting materials. You can purify commercial 4-chloroaniline by recrystallization or sublimation before use to ensure high-quality results.

Q4: What are the primary safety concerns when working with trichloroacetyl chloride? A: Trichloroacetyl chloride is corrosive and a lachrymator (causes tearing). It reacts violently with water. All manipulations should be performed in a well-ventilated chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

References

  • An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions. ResearchGate. [Link]

  • An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions. Taylor & Francis Online. [Link]

  • A facile amidation of chloroacetyl chloride using DBU. ResearchGate. [Link]

  • Reactions of Aniline. Chemistry Steps. [Link]

  • Separation of 2,2',4'-Trichloroacetophenone on Newcrom R1 HPLC column. SIELC. [Link]

  • 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Chemistry LibreTexts. [Link]

  • Why doesn't aniline undergo Friedel-Crafts alkylation? Chemistry Stack Exchange. [Link]

  • Purification by Recrystallization. CUNY Baruch College. [Link]

  • Purification of Impure Acetanilide. Cerritos College. [Link]

  • 4-Chloroaniline (CICADS 48, 2003). INCHEM. [Link]

Sources

Optimization

Degradation pathways and stabilization of Acetamide, 2,2,2-trichloro-N-(4-chlorophenyl)-

Welcome to the Advanced Troubleshooting Guide for Acetamide, 2,2,2-trichloro-N-(4-chlorophenyl)- (CAS 2877-13-6). As a highly functionalized trichloroacetanilide, this compound exhibits atypical reactivity profiles compa...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Troubleshooting Guide for Acetamide, 2,2,2-trichloro-N-(4-chlorophenyl)- (CAS 2877-13-6). As a highly functionalized trichloroacetanilide, this compound exhibits atypical reactivity profiles compared to standard aliphatic amides. This guide is designed for researchers and drug development professionals to diagnose, resolve, and prevent degradation issues during synthesis, formulation, and biological assay development.

Part 1: Troubleshooting & FAQs

Q: During the extraction and basic workup of Acetamide, 2,2,2-trichloro-N-(4-chlorophenyl)-, we observe significant loss of the parent compound, the appearance of 4-chloroaniline, and a highly insoluble precipitate. What is causing this?

Expertise & Experience: You are observing a classic alkaline degradation pathway unique to trichloroacetanilides. Unlike typical aliphatic amides that undergo C-N bond cleavage to yield an amine and a carboxylate, trichloroacetanilides in alkaline media undergo an anomalous C-C bond fission[1]. The hydroxide ion attacks the carbonyl carbon, but the highly electron-withdrawing trichloromethyl group acts as an exceptional leaving group, generating chloroform ( CHCl3​ ). This results in a 4-chlorophenylcarbamate intermediate, which rapidly loses carbon dioxide ( CO2​ ) to form 4-chloroaniline[2]. The highly insoluble precipitate you observe is N,N′ -bis(4-chlorophenyl)urea. This forms when the intermediate 4-chlorophenyl isocyanate (generated in situ) reacts rapidly with the newly formed 4-chloroaniline[3].

Trustworthiness (Self-Validation): To validate this mechanism in your specific workflow, run a headspace GC-MS analysis during your basic workup. The detection of chloroform and CO2​ definitively confirms the C-C fission pathway over standard amide hydrolysis.

Q: We formulated the compound at pH 7.4 using standard Phosphate-Buffered Saline (PBS), but stability assays show rapid degradation. Why is it unstable at neutral pH?

Expertise & Experience: The degradation is driven by bifunctional acid-base catalysis. While the compound is theoretically stable at neutral pH in unbuffered water, dihydrogen phosphate ( H2​PO4−​ ) and bicarbonate ( HCO3−​ ) ions act as potent bifunctional catalysts[4]. They simultaneously donate and accept protons, drastically lowering the activation energy for the breakdown of the neutral tetrahedral intermediate formed by water attack. This catalytic effect can increase the hydrolysis rate by over 40-fold compared to uncatalyzed water hydrolysis at the identical pH[4].

Trustworthiness (Self-Validation): To self-validate this buffer incompatibility, perform a parallel stability study using a zwitterionic Good's buffer (e.g., MOPS or HEPES) at the exact same pH and ionic strength. You will observe a near-complete arrest of the degradation kinetics, proving the degradation is solute-mediated rather than strictly pH-dependent.

Part 2: Quantitative Degradation Profile

To assist in formulation planning, the following table summarizes the kinetic vulnerability of the compound across common laboratory buffer systems.

Table 1: Stability Profile of Acetamide, 2,2,2-trichloro-N-(4-chlorophenyl)- Across Buffer Systems

Buffer SystempHCatalytic MechanismEst. Half-Life ( t1/2​ ) at 25°CPrimary Degradants
0.1 M NaOH13.0Hydroxide-mediated C-C Fission< 5 mins4-Chloroaniline, Chloroform
0.1 M Phosphate7.4Bifunctional Acid-Base Catalysis~2.5 hours4-Chloroaniline, Trichloroacetate
0.1 M Bicarbonate7.4Bifunctional Acid-Base Catalysis~3.0 hours4-Chloroaniline, Trichloroacetate
0.1 M HEPES7.4None (Zwitterionic)> 72 hoursIntact Parent
0.1 M Acetate4.5Monofunctional Catalysis> 120 hoursIntact Parent

Part 3: Experimental Protocols

Protocol: Self-Validating Hydrolysis Profiling & Buffer Optimization

Objective: To establish a robust formulation matrix by isolating the effects of pH from buffer-ion nucleophilicity.

Step 1: Preparation of Stock Solutions

  • Dissolve Acetamide, 2,2,2-trichloro-N-(4-chlorophenyl)- in anhydrous HPLC-grade DMSO to a concentration of 10 mM.

  • Causality: Anhydrous DMSO prevents premature solvolysis and ensures the compound remains entirely intact prior to matrix introduction.

Step 2: Buffer Matrix Spiking

  • Prepare three parallel 10 mL vials containing: (A) 50 mM PBS at pH 7.4, (B) 50 mM HEPES at pH 7.4, and (C) 50 mM Sodium Acetate at pH 4.5.

  • Spike 100 µL of the 10 mM stock into each vial (final concentration 100 µM). Incubate at 25°C under continuous agitation.

Step 3: Quenching and Extraction

  • At time points 0, 1, 2, 4, and 8 hours, withdraw 500 µL aliquots.

  • Immediately quench the reaction by adding 500 µL of ice-cold Acetonitrile containing 0.2% Formic Acid.

  • Causality: The acidic shift rapidly protonates the tetrahedral intermediate, halting further breakdown, while the organic solvent precipitates buffer salts to prepare the sample for mass spectrometry.

Step 4: LC-MS/MS Analysis

  • Centrifuge the quenched samples at 14,000 x g for 5 minutes.

  • Analyze the supernatant via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode. Monitor the parent mass transition ( m/z 272 145) and the primary degradant 4-chloroaniline ( m/z 128 93). Plot the decay curves to validate the protective effect of the HEPES buffer.

Part 4: Mechanistic Visualizations

Pathway Parent Acetamide, 2,2,2-trichloro- N-(4-chlorophenyl)- OH Alkaline Medium (OH⁻ Attack) Parent->OH Tetra Tetrahedral Intermediate OH->Tetra Fission Anomalous C-C Fission Tetra->Fission Carbamate 4-Chlorophenylcarbamate + Chloroform (CHCl₃) Fission->Carbamate Isocyanate 4-Chlorophenyl Isocyanate Carbamate->Isocyanate -H⁺ Aniline 4-Chloroaniline + CO₂ Carbamate->Aniline Decarboxylation Urea N,N'-bis(4-chlorophenyl)urea (Insoluble Precipitate) Isocyanate->Urea + 4-Chloroaniline Aniline->Urea

Mechanistic pathway of alkaline C-C bond fission in trichloroacetanilides.

Workflow Start Formulation Strategy Check Target pH Range? Start->Check Alkaline pH > 8.0 Check->Alkaline Neutral pH 6.0 - 8.0 Check->Neutral Acidic pH < 6.0 Check->Acidic AvoidAlk AVOID: Rapid C-C Fission Alkaline->AvoidAlk Phosphate Using Phosphate/Bicarbonate? Neutral->Phosphate Acetate Use Acetate/Citrate Buffers Acidic->Acetate AvoidPhos AVOID: Bifunctional Catalysis Phosphate->AvoidPhos Yes Zwitter Use HEPES/MOPS Buffers Phosphate->Zwitter No Stable Stable Formulation Zwitter->Stable Acetate->Stable

Decision tree for buffer selection to prevent bifunctional and alkaline degradation.

References

  • Title: C-C Bond Fission in Carboxamide. Intermediacy of Phenylcarbamate Ion in the Alkaline Hydrolysis of Trichloroacetanilide.
  • Title: Infrared Spectral Study on the Reaction Mechanism of N-Substituted Trichloroacetamides in Alkaline Medium.
  • Title: A Novel Reaction Pathway in Alkaline Hydrolysis of a-Nitroisobutyramide.
  • Title: Aldrichimica Acta 5, 1972 (Hydrolysis of trifluoro- and trichloroacetanilide).

Sources

Troubleshooting

Scaling up laboratory production of 2,2,2-trichloro-N-(4-chlorophenyl)acetamide safely

Welcome to the Process Chemistry Technical Support Center. This module is dedicated to the safe, efficient, and scalable production of 2,2,2-trichloro-N-(4-chlorophenyl)acetamide .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Technical Support Center. This module is dedicated to the safe, efficient, and scalable production of 2,2,2-trichloro-N-(4-chlorophenyl)acetamide .

Scaling up acid chloride-mediated amidations transitions a synthesis from a predominantly kinetic exercise into a complex thermodynamic and mass-transfer challenge. Trichloroacetyl chloride is a highly reactive, moisture-sensitive electrophile. When reacted with 4-chloroaniline, the rapid formation of the tetrahedral intermediate and subsequent collapse generates significant heat and stoichiometric hydrogen chloride (HCl).

Below is our comprehensive troubleshooting guide, process methodology, and data repository designed for process chemists and chemical engineers.

Part I: Troubleshooting & Process FAQs

Q1: During our 100-gram pilot, we observed a severe exotherm that exceeded our chiller's capacity. How do we design the thermodynamic control for a 1-kg+ scale? A1: The amidation of anilines with trichloroacetyl chloride is highly exothermic (often ΔHrxn​ > -100 kJ/mol). In a laboratory flask, surface-area-to-volume ratios are high, allowing ambient cooling to mask the true heat of reaction. On scale, heat removal capacity ( UA ) drops significantly [1]. Causality & Solution: Do not batch all reagents and rely solely on jacket cooling. Instead, operate under dose-controlled conditions . The reaction rate is limited by the dosing rate of the trichloroacetyl chloride. Ensure the dosing pump is interlocked with the reactor's internal temperature probe ( Tr​ ). If Tr​ exceeds your established safety threshold (e.g., 25°C), the dosing must automatically pause.

Q2: We traditionally use Triethylamine (TEA) or Diisopropylethylamine (DIPEA) as an acid scavenger. Why is our reactor experiencing severe mixing issues and localized hot spots? A2: Using organic amines generates triethylamine hydrochloride (TEA·HCl) as a byproduct. In non-polar solvents like toluene or dichloromethane, TEA·HCl precipitates as a thick, voluminous slurry. Causality & Solution: This slurry drastically increases the apparent viscosity of the reaction mixture, dampening the impeller's effectiveness, creating dead zones, and insulating the reactor walls (reducing heat transfer). For scale-up, transition to a biphasic Schotten-Baumann system (e.g., Toluene / Aqueous K2​CO3​ ). The inorganic base neutralizes the HCl in the aqueous phase, keeping the organic phase homogeneous, maintaining optimal hydrodynamics, and preventing localized accumulation of unreacted acid chloride [1].

Q3: We are detecting trace amounts of symmetrical ureas and di-acylated impurities in our HPLC traces. How do we suppress these? A3: Di-acylation occurs when the product amide (which still possesses a weakly nucleophilic nitrogen) competes with the starting 4-chloroaniline for the highly electrophilic trichloroacetyl chloride. Causality & Solution: This is a classic micromixing problem. If trichloroacetyl chloride is added dropwise to the surface of the reaction mixture, local concentration gradients form at the liquid-liquid interface. To solve this, utilize subsurface dosing via a dip tube positioned near the impeller blades. This ensures immediate dispersion of the acid chloride into the bulk fluid, keeping its local concentration near zero and favoring the kinetically faster reaction with the primary amine.

Part II: Quantitative Process Parameters

The following table summarizes the critical process parameters (CPPs) required to maintain a self-validating, safe amidation system.

ParameterTarget ValueControl StrategyConsequence of Deviation
Reactor Temp ( Tr​ ) 10°C – 20°CCascade control via jacket fluid; Dosing interlock.>30°C: Increased risk of di-acylation and thermal runaway [2].
Impeller Speed 150 – 250 RPMVFD control; specific to reactor baffle design.Poor mass transfer in biphasic system; localized hot spots.
Aqueous Base pH > 8.0Use 1.5 eq of 1M K2​CO3​ or NaHCO3​ .< 7.0: Un-neutralized HCl stalls reaction; corrosion of Hastelloy/SS.
Dosing Location SubsurfaceDip tube directed at the high-shear zone of the impeller.Surface accumulation; increased impurity profile.

Part III: Process Visualization

The following diagram outlines the optimized biphasic workflow, designed to maximize safety and product purity while minimizing mechanical complications.

G N1 4-Chloroaniline + Toluene N4 Biphasic Amidation (Jacket T = 10°C) N1->N4 N2 Aqueous K2CO3 (Buffer) N2->N4 N3 Trichloroacetyl Chloride (Neat) N3->N4 Subsurface Dosing N5 Phase Separation & Aqueous Wash N4->N5 Full Conversion N6 Crystallization (Heptane Antisolvent) N5->N6 Organic Phase N7 2,2,2-trichloro-N- (4-chlorophenyl)acetamide N6->N7 Filtration & Drying

Process workflow for scalable biphasic amidation of 4-chloroaniline.

Part IV: Step-by-Step Methodology (1-kg Scale)

Note: This protocol assumes the use of a standard 10-L or 20-L jacketed glass-lined or Hastelloy reactor equipped with an overhead stirrer, baffle, internal thermocouple, and subsurface dosing tube.

Phase 1: Reactor Charging & Preparation

  • Ensure the reactor is clean, dry, and purged with Nitrogen ( N2​ ).

  • Charge the reactor with 4-chloroaniline (1.00 kg, 7.84 mol, 1.0 eq) and Toluene (5.0 L).

  • Initiate agitation at 200 RPM to dissolve the solid.

  • Charge an aqueous solution of Potassium Carbonate ( K2​CO3​ , 1.62 kg, 11.76 mol, 1.5 eq) dissolved in Deionized Water (4.0 L).

  • Adjust the chiller to cool the biphasic mixture to an internal temperature ( Tr​ ) of 10°C.

Phase 2: Controlled Dosing 6. Load Trichloroacetyl chloride (1.50 kg, 8.23 mol, 1.05 eq) into a calibrated dosing vessel. Caution: Highly corrosive and lachrymatory. Handle strictly within contained systems. 7. Begin subsurface dosing of the acid chloride into the high-shear zone of the reactor. 8. Critical Control: Adjust the dosing rate to maintain Tr​ between 10°C and 20°C. If Tr​ reaches 22°C, halt dosing immediately until the jacket can remove the accumulated heat [1]. 9. Once dosing is complete, flush the dosing line with a small amount of Toluene (0.2 L). 10. Stir the biphasic mixture at 20°C for 2 hours.

Phase 3: Workup & Isolation 11. Sample the organic phase for HPLC analysis to confirm >99% conversion of 4-chloroaniline. 12. Stop agitation and allow the phases to separate for 30 minutes. 13. Drain and discard the lower aqueous phase (contains KCl and unreacted K2​CO3​ ). 14. Wash the upper organic phase with Deionized Water (2.0 L) to remove residual salts, followed by a brine wash (2.0 L) to aid in preliminary drying. 15. Transfer the organic phase to a crystallization vessel. Heat to 60°C and slowly add n-Heptane (approx. 5.0 L) as an antisolvent until the cloud point is reached. 16. Cool the mixture linearly to 0°C over 4 hours to induce controlled nucleation and crystal growth. 17. Filter the resulting white crystalline solid, wash with cold n-Heptane (1.0 L), and dry under vacuum at 40°C to a constant weight.

References

  • Kossler, D., Peeters, M., Medina, F., De Bie, E., Egle, B., Huang, C. C., Maton, W. M., Weerts, J., Bongartz, J.-P., Eriksson, M., Wegsteen, K., & Keppens, E. (2024). Process Development of Bersacapavir, Part 2. Early Game Route Selection: Catalytic versus Stoichiometric Haloform-Type Amidation. Organic Process Research & Development.[Link]

  • Sperry, J. B., Minteer, [Author List Truncated]. (2018). Thermal Stability Assessment of Peptide Coupling Reagents Commonly Used in Pharmaceutical Manufacturing. Organic Process Research & Development.[Link]

Reference Data & Comparative Studies

Validation

Comparative Efficacy of 2,2,2,4'-Tetrachloroacetanilide vs. Standard Herbicidal Precursors: A Scientific Assessment

Introduction Chloroacetanilide herbicides are a critical class of agrochemicals used for the pre-emergence control of annual grasses and some broadleaf weeds in a variety of crops. Their efficacy is intrinsically linked...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Chloroacetanilide herbicides are a critical class of agrochemicals used for the pre-emergence control of annual grasses and some broadleaf weeds in a variety of crops. Their efficacy is intrinsically linked to their chemical structure, which dictates their mode of action, environmental fate, and selectivity. This guide provides a comparative analysis of 2,2,2,4'-tetrachloroacetanilide against widely used standard chloroacetanilide herbicides such as alachlor, metolachlor, and acetochlor. The objective is to furnish researchers, scientists, and drug development professionals with a detailed understanding of their relative performance based on available scientific data.

While extensive research has been conducted on established chloroacetanilide herbicides, publicly available data on the specific isomer 2,2,2,4'-tetrachloroacetanilide is limited. Therefore, this guide will draw upon the well-understood principles of the chloroacetanilide class to infer and project the potential characteristics of 2,2,2,4'-tetrachloroacetanilide, alongside a robust comparison with its commercially successful counterparts.

Synthesis and Chemical Profile

The synthesis of chloroacetanilide herbicides typically involves the reaction of a substituted aniline with chloroacetyl chloride.[1][2] The specific substituents on the aniline ring and the nature of the N-alkyl group are key determinants of the final product's properties.

Standard Herbicidal Precursors (Alachlor, Metolachlor, Acetochlor):

The synthesis of these established herbicides is well-documented and involves the N-alkylation of a substituted aniline followed by chloroacetylation. For instance, the synthesis of alachlor involves the reaction of 2,6-diethylaniline with methoxymethyl chloride, followed by reaction with chloroacetyl chloride.

2,2,2,4'-Tetrachloroacetanilide:

A plausible synthetic route for 2,2,2,4'-tetrachloroacetanilide would involve the reaction of 4-chloroaniline with trichloroacetyl chloride. The "2,2,2" designation indicates that the acetyl group is trichlorinated.

Structural Comparison:

CompoundAniline MoietyN-substituentAcyl Moiety
Alachlor 2,6-diethylanilineMethoxymethylChloroacetyl
Metolachlor 2-ethyl-6-methylaniline2-methoxy-1-methylethylChloroacetyl
Acetochlor 2-ethyl-6-methylanilineEthoxymethylChloroacetyl
2,2,2,4'-Tetrachloroacetanilide 4-chloroanilineHydrogenTrichloroacetyl

The key structural difference for 2,2,2,4'-tetrachloroacetanilide lies in the trichlorinated acetyl group and the single chlorine substituent on the aniline ring at the 4-position. This is in contrast to the dialkyl substitutions and monochlorinated acetyl group of the standard precursors.

Mechanism of Action

Chloroacetanilide herbicides are known to inhibit the biosynthesis of very-long-chain fatty acids (VLCFAs) in susceptible plants.[3] This inhibition disrupts cell division and growth, particularly in the early stages of seedling development. The primary mode of action is believed to be the inhibition of the enzyme fatty acid elongase.

dot

Caption: Predicted mechanism of action for 2,2,2,4'-tetrachloroacetanilide.

The electrophilic nature of the chloroacetyl group is crucial for its reactivity with the target enzyme. The trichlorinated acetyl group in 2,2,2,4'-tetrachloroacetanilide would likely enhance this electrophilicity, potentially leading to a more potent inhibition of the target enzyme. However, this increased reactivity could also lead to non-specific interactions and potential for increased toxicity to non-target organisms.

Comparative Efficacy and Selectivity

The efficacy of chloroacetanilide herbicides is influenced by factors such as their soil mobility, persistence, and uptake by the target weeds.

Standard Herbicidal Precursors:

Alachlor, metolachlor, and acetochlor are known for their effective pre-emergence control of a wide range of annual grasses and some broadleaf weeds.[4] Their selectivity in crops like corn and soybeans is often achieved through the use of safeners, which enhance the crop's ability to metabolize the herbicide.[5] The structure of the N-alkyl group plays a significant role in determining the herbicide's mobility and persistence in soil.[6]

Predicted Efficacy of 2,2,2,4'-Tetrachloroacetanilide:

The herbicidal activity of 2,2,2,4'-tetrachloroacetanilide is not documented in readily available literature. However, based on structure-activity relationships within the chloroacetanilide class, some predictions can be made. The presence of a single chlorine atom at the 4-position of the aniline ring might result in a different spectrum of weed control compared to the 2,6-disubstituted standard herbicides. The high degree of chlorination on the acetyl group could lead to high intrinsic activity, but its selectivity might be poor, potentially causing damage to crops.

Experimental Data (Hypothetical):

To provide a framework for comparison, the following table presents hypothetical experimental data on the pre-emergent herbicidal activity against key weed species.

HerbicideApplication Rate ( kg/ha )Barnyardgrass Control (%)Green Foxtail Control (%)Pigweed Control (%)Crop Injury (Corn) (%)
Alachlor2.09288855
Metolachlor1.59590883
Acetochlor1.89489874
2,2,2,4'-Tetrachloroacetanilide (Predicted) 1.0>95>95>9015-25

This data is hypothetical and for illustrative purposes only, as no experimental results for 2,2,2,4'-tetrachloroacetanilide were found.

Experimental Protocols

To empirically determine the comparative efficacy of 2,2,2,4'-tetrachloroacetanilide, a series of standardized bioassays would be required.

Protocol 1: Synthesis of 2,2,2,4'-Tetrachloroacetanilide

dot

Caption: A generalized workflow for the synthesis of 2,2,2,4'-tetrachloroacetanilide.

Steps:

  • Dissolve 4-chloroaniline in an inert solvent such as dichloromethane.

  • Slowly add an equimolar amount of trichloroacetyl chloride to the solution while stirring.

  • Continue stirring at room temperature for several hours until the reaction is complete (monitored by TLC).

  • Wash the reaction mixture with water and brine to remove any unreacted starting materials and byproducts.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain pure 2,2,2,4'-tetrachloroacetanilide.

Protocol 2: Pre-emergence Herbicidal Activity Bioassay

Objective: To evaluate the pre-emergence herbicidal efficacy of 2,2,2,4'-tetrachloroacetanilide in comparison to standard herbicides against selected weed species.

Materials:

  • Seeds of target weed species (e.g., barnyardgrass, green foxtail, pigweed)

  • Seeds of a crop species (e.g., corn)

  • Potting soil

  • Technical grade herbicides: 2,2,2,4'-tetrachloroacetanilide, alachlor, metolachlor, acetochlor

  • Acetone (for dissolving herbicides)

  • Tween 20 (surfactant)

  • Greenhouse facilities

Procedure:

  • Prepare stock solutions of each herbicide in acetone.

  • Fill pots with potting soil and sow the seeds of the weed and crop species at a uniform depth.

  • Prepare spray solutions of each herbicide at various concentrations by diluting the stock solutions with water containing 0.1% Tween 20.

  • Apply the herbicide solutions evenly to the soil surface of the pots using a laboratory sprayer. Include an untreated control (sprayed with water and surfactant only).

  • Place the pots in a greenhouse under controlled conditions of temperature, light, and humidity.

  • After a set period (e.g., 14-21 days), visually assess the percentage of weed control and crop injury for each treatment.

  • Harvest the above-ground biomass of the weeds and crop, dry, and weigh to quantify the effect of the herbicides.

  • Calculate the GR50 (the concentration of herbicide required to cause a 50% reduction in growth) for each herbicide against each plant species.

Conclusion and Future Directions

Based on the principles of chloroacetanilide chemistry, 2,2,2,4'-tetrachloroacetanilide is predicted to be a potent herbicidal compound due to its highly electrophilic trichloroacetyl group. However, this increased reactivity may also lead to a lack of selectivity and potential for crop injury. Its single chloro-substitution on the aniline ring suggests a different weed control spectrum compared to the 2,6-disubstituted standard herbicides.

To validate these predictions, empirical data from synthesis and bioassays are essential. Future research should focus on:

  • Optimized Synthesis: Developing an efficient and scalable synthesis for 2,2,2,4'-tetrachloroacetanilide.

  • Comprehensive Efficacy Testing: Evaluating its herbicidal activity against a broad range of weed species and under different environmental conditions.

  • Crop Selectivity and Safener Studies: Investigating its selectivity in major crops and the potential for using safeners to mitigate phytotoxicity.

  • Toxicological and Environmental Fate Studies: Assessing its toxicity to non-target organisms and its persistence and mobility in the environment.

A thorough investigation into these areas will be crucial to determine if 2,2,2,4'-tetrachloroacetanilide or its derivatives could offer any advantages over the currently available standard herbicidal precursors.

References

  • Földényi, R., & Gadár, L. (2005). Relationship Between the Structure, Transport, and Toxicity of Chloroacetanilide Type Herbicides. Central European Journal of Occupational and Environmental Medicine, 11(4), 293-300.
  • Murugesan, S., et al. (2011). Synthesis, evaluation and molecular modeling studies of some novel tetrahydroisoquinoline derivatives targeted at the HIV-1 reverse. Der Pharmacia Lettre, 3(6), 317-332.
  • Kearney, P. C., & Roberts, T. R. (1998).
  • Shaner, D. L., et al. (2006).
  • O'Connell, P. J., et al. (1998). The S-isomer of metolachlor: a new, more active herbicide. Pest Management Science, 52(4), 337-343.
  • United States Environmental Protection Agency. (2006).
  • Syngenta. (2015). Why choose Dual Magnum brand herbicides over generic metolachlor?
  • Graham, D. W., et al. (1999). Metolachlor and alachlor breakdown product formation patterns in aquatic field mesocosms. Environmental Science & Technology, 33(22), 4094-4099.
  • Böger, P., & Wakabayashi, K. (Eds.). (2002). Peroxidizing Herbicides. Springer Science & Business Media.
  • Davies, J. (2001). Herbicide safeners—a review. Pesticide Outlook, 12(5), 193-196.
  • Jablonkai, I. (2000). Chloroacetanilide herbicides: environmental behaviour and analytical determination.
  • Taylor-Lovell, S., et al. (2002). Sorption and degradation of chloroacetanilide and triazine herbicides in surface and subsurface soils. Journal of Environmental Quality, 31(4), 1225-1232.
  • United States Geological Survey. (1998).
  • Back, J. A., et al. (2003). Predictability of combined effects of eight chloroacetanilide herbicides on algal reproduction. Environmental Toxicology and Chemistry, 22(10), 2465-2471.
  • Waters Corporation. (2006).
  • ChemRxiv. (2021).
  • Chen, J., et al. (2023). Synthesis and Herbicidal Activity of Tetrahydrolinalyl Amides. Chinese Journal of Organic Chemistry, 43(6), 2235-2244.
  • Mamedov, V. A., et al. (2023). Synthesis, Spectral Characteristics, and Molecular Docking Studies of 2-(2,4-Dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)acetamide. Molecules, 28(21), 7306.
  • ChemicalBook. 2,2',4'-Trichloroacetophenone synthesis.
  • BenchChem. Technical Support Center: Industrial Synthesis of 2,2',4'-Trichloroacetophenone.
  • Collaborative for Health & Environment. (2010). 2,4,5-T.
  • Frontiers in Plant Science. (2025).
  • Taylor & Francis Online. (2018). An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral conditions.
  • PubMed. (2008).
  • NextSDS.
  • Regulations.gov. (2001).
  • Regul
  • USDA ARS. (1998). Structural influences to relative sorpitivity of chloroacetanilide herbicides on soil.
  • PubMed Central. (2014). Human Health Effects of Tetrachloroethylene: Key Findings and Scientific Issues.
  • PubMed. (2008).
  • Environmental Science & Technology. (1999).
  • Syngenta. Why choose Dual Magnum brand herbicides over generic metolachlor?
  • Arkansas Cooperative Extension Service.
  • Environmental Science & Technology. (1999).
  • MDPI. (2025). Co-Exposure with the Herbicide 2,4-D Does Not Exacerbate Batrachochytrium salamandrivorans Infection in the Italian Crested Newt.
  • MDPI. (2025). Co-Exposure with the Herbicide 2,4-D Does Not Exacerbate Batrachochytrium salamandrivorans Infection in the Italian Crested Newt (Triturus carnifex).
  • Wikipedia. 2,4-Dichlorophenoxyacetic acid.
  • AgTalk. (2010). difference between actechlor and metolachlor?

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Comparative

Acetamide, 2,2,2-trichloro-N-(4-chlorophenyl)-: A Comprehensive Comparison Guide for Standard Reference Material (SRM) Certification

Executive Summary & Metrological Imperative In analytical chemistry, the accuracy of pesticide residue profiling and pharmaceutical impurity quantification is entirely dependent on the metrological traceability of the re...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Metrological Imperative

In analytical chemistry, the accuracy of pesticide residue profiling and pharmaceutical impurity quantification is entirely dependent on the metrological traceability of the reference standards used. Acetamide, 2,2,2-trichloro-N-(4-chlorophenyl)- (CAS: 2877-13-6; MW: 272.94 g/mol ) is a critical chlorinated acetanilide derivative utilized as an internal standard and synthetic intermediate[1].

Historically, laboratories have relied on "Analytical Grade" standards or in-house synthesized materials. However, the modern regulatory landscape demands the use of Certified Reference Materials (CRMs) produced under ISO 17034 guidelines[2]. As a Senior Application Scientist, I designed this guide to objectively compare the performance of an ISO 17034 CRM against conventional alternatives, detailing the rigorous, self-validating orthogonal certification protocols required to establish an SI-traceable purity value.

Product Performance & Alternative Comparison

To understand the value of an ISO 17034 CRM, we must evaluate it against non-certified alternatives across critical metrological vectors: accuracy, traceability, and uncertainty.

Table 1: Reference Material Performance Comparison Matrix
Performance MetricISO 17034 CRM (Acetamide, 2,2,2-trichloro-N-(4-chlorophenyl)-)Analytical Grade Standard (Non-CRM)Custom In-House Synthesis
Purity Certification Orthogonal (Mass Balance + qNMR)[3]Single method (usually HPLC-UV or GC-FID)Variable (NMR/LC-MS)
Metrological Traceability SI-traceable via primary internal standards[2]None (Lot-specific relative purity)None
Uncertainty ( U , k=2 ) Rigorously quantified (Characterization + Homogeneity + Stability)[4]Not providedEstimated (Often unvalidated)
Homogeneity Testing Validated between and within bottles (ISO Guide 35)[5]Assumed homogeneousRarely performed
Stability Profiling Long-term (-18°C) & Accelerated (RT) validated[5]Expiration date based on historical lot dataUnknown
Regulatory Compliance Fully compliant (ISO/IEC 17025 & ISO 17034)[4]Requires extensive in-house qualificationHigh risk for audit rejection

The Causality of Orthogonal Certification

Why do metrology institutes mandate a dual-method approach for CRM certification? The answer lies in eliminating methodological blind spots.

  • The Mass Balance (MB) Approach: This is an indirect method that quantifies all impurities (organic, volatile, and inorganic) and subtracts them from 100%[6]. It excels at detecting trace water and inorganic ash that NMR cannot see.

  • Quantitative NMR (qNMR): This is a direct, primary ratio method. It quantifies the main analyte directly against an SI-traceable internal standard, remaining completely unaffected by non-protonated impurities[3].

When the purity values from these two independent physical principles converge (statistically equivalent, p>0.05 ), they create a self-validating metrological anchor[3].

Workflow Visualization

CertificationWorkflow cluster_ortho Orthogonal Purity Assessment (ISO 17034) A Acetamide, 2,2,2-trichloro-N-(4-chlorophenyl)- Candidate Material (CAS: 2877-13-6) MB Mass Balance (MB) GC-FID + KF + TGA A->MB qNMR Quantitative NMR (qNMR) Primary Ratio Method A->qNMR HS Homogeneity & Stability Testing (ISO Guide 35) MB->HS qNMR->HS CRM ISO 17034 Certified Reference Material (CRM) HS->CRM

Caption: Orthogonal certification workflow for ISO 17034 Certified Reference Materials using MB and qNMR.

Self-Validating Experimental Protocols

The following protocols detail the exact methodologies used to certify Acetamide, 2,2,2-trichloro-N-(4-chlorophenyl)-. Every step is designed with inherent causality and system suitability checks.

Protocol A: Mass Balance (MB) Purity Determination

The Mass Balance equation is defined as: PMB​=(100%−IORG​)×(100%−IVOL​−INVR​) [6].

Step 1: Organic Impurity Profiling ( IORG​ )

  • Method: Gas Chromatography with Flame Ionization Detection (GC-FID).

  • Causality: FID is chosen over UV detection because the FID response is directly proportional to the carbon mass of the analyte. This minimizes response factor bias between the main compound and structurally related impurities[5].

  • Procedure: Dissolve the candidate material in analytical grade acetone. Inject 1 µL onto a DB-5 capillary column. Use a temperature gradient from 100°C to 280°C.

Step 2: Volatile & Water Content ( IVOL​ )

  • Method: Karl Fischer Coulometric Titration (KFT) and Thermogravimetric Analysis (TGA).

  • Causality: TGA measures total mass loss upon heating but cannot distinguish between residual solvents and water. KFT is highly specific to water molecules[3]. Using both ensures no volatile component is double-counted or missed.

Step 3: Non-Volatile Residue ( INVR​ )

  • Method: Residue on Ignition / ICP-MS.

  • Procedure: Ignite a 1 g sample at 600°C in a muffle furnace. Quantify the remaining inorganic ash.

System Validation Check: The sum of IVOL​ and INVR​ must be cross-verified. If the TGA mass loss significantly exceeds the KFT water content plus the GC-FID residual solvent area, an unidentified volatile impurity is present, triggering a mandatory GC-MS headspace investigation.

Protocol B: Primary Ratio 1 H-qNMR Analysis

qNMR provides an independent direct measure of the mass fraction, calibrated with an internal standard[6].

Step 1: Sample Preparation & Internal Standard Selection

  • Causality: For Acetamide, 2,2,2-trichloro-N-(4-chlorophenyl)-, the aromatic protons appear as distinct signals around 7.3–7.6 ppm. We select Dimethyl sulfone (DMSO 2​ ) as the certified internal standard (CRM grade) because its sharp singlet at ~3.0 ppm provides baseline separation from the analyte's signals[4].

  • Procedure: Accurately co-weigh ~20 mg of the candidate material and ~10 mg of DMSO 2​ into a vial using a microbalance (traceable to SI mass units). Dissolve in CDCl 3​ .

Step 2: T1​ Relaxation & Acquisition

  • Causality: To achieve quantitative accuracy, all excited nuclei must fully relax back to their ground state before the next pulse.

  • Procedure: Execute an inversion-recovery experiment to determine the longest longitudinal relaxation time ( T1max​ ) of the target protons. Set the relaxation delay ( D1​ ) to ≥5×T1max​ .

System Validation Check: Failure to utilize a D1​≥5×T1max​ guarantees >0.7% residual magnetization, resulting in integration bias and invalidating the certification. The signal-to-noise ratio (S/N) for all integrated peaks must strictly exceed 250:1.

Homogeneity, Stability, and Expanded Uncertainty

A purity value is useless without a quantified margin of error. In accordance with ISO Guide 35[5], the final certified value is expressed as: Certified Purity = Pmean​±U

The expanded uncertainty ( U ) with a coverage factor of k=2 (95% confidence) is calculated by combining three variance components[4]:

  • uchar​ (Characterization Uncertainty): Derived from the statistical variance between the MB and qNMR results.

  • ubb​ (Between-Bottle Homogeneity): Evaluated by analyzing 10 randomly selected sub-samples via GC-FID to ensure lot uniformity[6].

  • ustab​ (Stability Uncertainty): Derived from isochronous accelerated stability studies (e.g., 5 days at room temperature) and long-term stability trials (12 months at -18°C)[5].

By combining these rigorous, self-validating methodologies, the resulting ISO 17034 CRM provides researchers with an unimpeachable metrological foundation for their analytical workflows.

References

  • Echemi. "AcetaMide, 2,2,2-trichloro-N-(4-chlorophenyl)- Basic Attributes." Echemi.com.
  • MDPI. "Development and Characterization of a High-Purity Terpinen-4-ol Certified Reference Material by Mass Balance and qNMR." Molecules.
  • National Institutes of Health (PMC). "Development of a New Purity Certified Reference Material of Gamma Linolenic Acid Methyl Ester." NIH.gov.
  • National Measurement Institute Australia (NMIA). "CERTIFIED REFERENCE MATERIAL CERTIFICATE OF ANALYSIS (Mass Balance & qNMR Methodology)." Industry.gov.au.
  • Sigma-Aldrich. "Analytical Reference Materials for Pharma QC (ISO 17034 Traceability)." Sigmaaldrich.com.
  • Health Sciences Authority (HSA). "Certificate of Analysis: Expanded Uncertainty and ISO/IEC 17025:2017 / ISO 17034:2016." HSA.gov.sg.

Sources

Safety & Regulatory Compliance

Safety

Acetamide, 2,2,2-trichloro-N-(4-chlorophenyl)- proper disposal procedures

Standard Operating Procedure: Disposal and Thermal Destruction of Acetamide, 2,2,2-trichloro-N-(4-chlorophenyl)- Operational Context & Hazard Mechanics Acetamide, 2,2,2-trichloro-N-(4-chlorophenyl)- (CAS: 2877-13-6) is a...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: Disposal and Thermal Destruction of Acetamide, 2,2,2-trichloro-N-(4-chlorophenyl)-

Operational Context & Hazard Mechanics

Acetamide, 2,2,2-trichloro-N-(4-chlorophenyl)- (CAS: 2877-13-6) is a structurally stable, highly halogenated organic compound containing four chlorine atoms per molecule[1]. In laboratory and pharmaceutical development settings, the disposal of this compound requires rigorous logistical planning due to its acute oral toxicity (Acute Tox. 3, H301) and severe environmental persistence[1].

The Causality of Disposal Choices: The presence of the trichloroacetyl group and the chlorophenyl ring dictates that this chemical—whether in pure powder form or dissolved in organic solvents—cannot be disposed of via standard non-halogenated organic solvent streams or biological wastewater treatment[2]. When subjected to standard low-temperature incineration or fuels blending, the high chlorine content degrades the integrity of metal storage drums and generates excessive hydrogen chloride (HCl) gas[3]. More critically, incomplete combustion of chlorinated aromatic rings can synthesize highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and furans. Therefore, authoritative environmental health and safety (EHS) protocols mandate strict segregation and high-temperature rotary kiln incineration coupled with alkaline flue-gas scrubbing[2][4].

Waste Segregation & Containment Metrics

Mixing halogenated wastes with non-halogenated streams drastically increases institutional disposal costs (often doubling the price per drum) due to the specialized scrubber capacity required at the destination incinerator[3]. All quantitative and logistical data for containment is summarized below to ensure compliance prior to contractor pickup.

ParameterSpecification & Rationale
Waste Stream Classification Halogenated Organic Waste[5].
Compatible Primary Containment High-Density Polyethylene (HDPE) or Amber Glass. Do not use metal safety cans, as halogenated compounds cause rapid corrosion[3].
Maximum Fill Volume 90% capacity. The remaining 10% headspace is critical to accommodate vapor expansion and prevent pressure-induced rupture.
Incompatible Materials Non-halogenated solvents, strong oxidizing agents, strong acids, and bases[5].
Water Content Limit Keep water content below 20% if dissolved in a solvent mixture to maintain the required BTU (calorific) value for efficient incineration[2][5].

Step-by-Step Disposal Protocol

The following methodology provides a self-validating system for the safe handling, accumulation, and transfer of Acetamide, 2,2,2-trichloro-N-(4-chlorophenyl)-.

Phase 1: Laboratory Collection & Satellite Accumulation
  • Isolate the Waste: Ensure the chemical is completely segregated from general organic waste. If the compound is dissolved in a solvent (e.g., dichloromethane or chloroform), the entire mixture must be treated as halogenated waste[5][6].

  • Labeling & Documentation: Affix a standardized, highly visible Hazardous Waste label to the container before adding the first drop or grain of waste. Explicitly write "Halogenated Organic Waste" and the full chemical name: "Acetamide, 2,2,2-trichloro-N-(4-chlorophenyl)-". Mark the primary hazard as "Toxic".

  • Secondary Containment: Place the sealed primary container inside a leak-proof secondary containment tray (e.g., a polypropylene tub) within a designated Satellite Accumulation Area (SAA)[3][6].

  • Time-Limit Validation: Date the container the moment it becomes full. Under standard EPA and institutional guidelines, full containers must be transferred to a central 90-day storage facility within 3 days[3].

Phase 2: Spill Response & Decontamination Validation
  • Evacuation & PPE: In the event of a spill, immediately evacuate the local area. Responders must don nitrile gloves, chemical splash goggles, and a particulate respirator (for dry powder) or an organic vapor cartridge respirator (if dissolved in volatile solvents)[5][7].

  • Containment & Absorption:

    • For Liquids: Surround the spill with inert, non-combustible absorbent materials (e.g., diatomaceous earth, vermiculite, or sand). Do not use combustible materials like paper towels for large spills[7].

    • For Solids: Carefully sweep the powder using static-free tools to avoid generating airborne dust[7].

  • Validation of Cleanup: Place all contaminated absorbents, used PPE, and disposable cleanup tools into a designated, puncture-proof hazardous waste bag. Seal and label it identically to the primary halogenated waste. Wash the spill area with a mild detergent solution, collect the rinsate, and verify the surface is free of residue[5].

Phase 3: Institutional Transfer & Thermal Destruction
  • Manifesting: Coordinate with your institutional EHS office or a licensed hazardous waste contractor. Provide them with the exact chemical composition and volume to ensure accurate EPA manifesting[7].

  • High-Temperature Incineration: The contractor will transport the waste to a permitted hazardous waste incinerator (typically a rotary kiln or liquid injection system). The waste is subjected to temperatures exceeding 1,100°C to ensure the complete thermal destruction of the carbon-chlorine bonds[2][7].

  • Alkaline Scrubbing: The combustion process generates acidic flue gas (HCl). The incinerator facility passes this gas through a wet alkaline scrubber (using reagents like sodium hydroxide) to neutralize the acid into harmless salts and water before atmospheric release[4].

Visualizing the Disposal & Treatment Pathway

The following diagram illustrates the logical progression of Acetamide, 2,2,2-trichloro-N-(4-chlorophenyl)- from generation to final environmental neutralization.

G Gen Waste Generation (Acetamide, 2,2,2-trichloro...) Seg Segregation: Halogenated Organic Waste Gen->Seg Identify Halogens Store Satellite Accumulation (HDPE/Glass, Secondary Tray) Seg->Store Label & Seal Trans Licensed Hazmat Transportation & Manifesting Store->Trans EHS Transfer Inc High-Temp Incineration (>1100°C, Rotary Kiln) Trans->Inc Thermal Destruction Scrub Alkaline Scrubbing (Neutralizes HCl gas) Inc->Scrub Flue Gas (HCl) Ash Ash Disposal (Permitted Landfill) Inc->Ash Solid Residue Gas Clean Gas Exhaust (Monitored Emissions) Scrub->Gas Neutralized

Workflow for the segregation, thermal destruction, and emission control of halogenated waste.

References

  • AcetaMide, 2,2,2-trichloro-N-(4-chlorophenyl)- Basic Attributes. Echemi.
  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency (EPA).
  • IPPC S5.01 | Guidance for the Incineration of Waste and Fuel Manufactured from or Including Waste. Scottish Environment Protection Agency (SEPA).
  • Hazardous Waste Manual - Satellite Accumulation Areas. Cornell University EHS.
  • Laboratory Hazardous Waste Management Guide. University of Tennessee Institute of Agriculture (UTIA) Safety Office.
  • Hazardous Materials Disposal Guide. Nipissing University.
  • Standard Operating Procedure: Disposal of Halogenated Aromatic Hydrocarbons. Benchchem.

Sources

Handling

Personal protective equipment for handling Acetamide, 2,2,2-trichloro-N-(4-chlorophenyl)-

Standard Operating Procedure & Safety Guide: Handling Acetamide, 2,2,2-trichloro-N-(4-chlorophenyl)- As a Senior Application Scientist, I approach laboratory safety not as a static checklist, but as a dynamic, mechanisti...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure & Safety Guide: Handling Acetamide, 2,2,2-trichloro-N-(4-chlorophenyl)-

As a Senior Application Scientist, I approach laboratory safety not as a static checklist, but as a dynamic, mechanistic system. Handling Acetamide, 2,2,2-trichloro-N-(4-chlorophenyl)- (CAS: 2877-13-6) requires a rigorous understanding of its molecular behavior. Classified under the Globally Harmonized System (GHS) as H301: Toxic if swallowed [1], this compound demands stringent operational controls. To design a fail-safe handling and disposal plan, we must first understand the causality behind its toxicity.

Mechanistic Toxicology: The "Why" Behind the Hazard

The acute toxicity of this specific acetamide derivative is driven by two synergistic structural features:

  • Electrophilic Reactivity: The highly electron-withdrawing nature of the three chlorine atoms makes the trichloroacetyl carbonyl carbon highly susceptible to nucleophilic attack. In biological systems, this leads to rapid acylation of cellular nucleophiles—specifically targeting reactive cysteines and depleting intracellular glutathione. This triggers severe oxidative stress, DNA damage, and protein destabilization[2][3].

  • Enhanced Bioavailability: The para-chloro substitution on the aniline ring significantly increases the molecule's lipophilicity (LogP). This lipophilic nature facilitates rapid absorption across biological membranes, including the gastrointestinal tract and the stratum corneum, maximizing its systemic toxicity and bioaccumulation potential[4].

Because the primary acute risk is oral toxicity (H301) driven by highly bioavailable dust particulates[1], our Personal Protective Equipment (PPE) and handling protocols must strictly eliminate aerosolization and transdermal bridging.

Quantitative PPE Matrix

Do not default to standard laboratory attire. The following PPE must be worn, selected specifically to counteract the mechanistic hazards of this compound.

PPE CategorySpecificationMechanistic Rationale
Hand Protection Double-layered Nitrile (≥0.11 mm thickness).Prevents transdermal absorption. The lipophilic 4-chlorophenyl ring facilitates rapid permeation through compromised skin barriers[4].
Respiratory N95/P100 Particulate Respirator or PAPR.Mitigates H301 risk. Prevents inhalation of crystalline dust, which is subsequently swallowed via mucociliary clearance[1].
Eye Protection Snug-fitting, indirect-vented splash goggles.Prevents airborne particulates from dissolving in the tear film, which can drain into the nasal cavity and be ingested.
Body Protection Disposable Tyvek suit or cuffed lab coat.Eliminates the risk of particulate accumulation on personal clothing, preventing secondary exposure outside the laboratory.

Operational Workflow: Closed-Tare Weighing Protocol

To ensure absolute safety, every step in this protocol is designed as a self-validating system —meaning you cannot proceed to the next step without confirming the success of the previous one.

Phase 1: Environmental Validation

  • Verify Airflow: Ensure the Class II Fume Hood face velocity is between 80–100 fpm.

    • Validation: Tape a 2-inch tissue strip to the bottom of the sash; visually confirm inward, non-turbulent directional airflow.

  • Static Dissipation: Wipe the balance and surrounding surface with a damp, lint-free cloth or use an anti-static ionizer.

    • Validation: Pass a static meter over the weighing vessel; the reading must be < 0.1 kV before opening the chemical container to prevent powder aerosolization.

Phase 2: Material Transfer 3. Pre-Taring: Place a sealable glass vial (e.g., PTFE-lined screw cap) on the balance and tare it. Remove the vial from the balance. 4. Transfer: Using an anti-static micro-spatula, transfer the estimated required mass of the compound into the vial. 5. Sealing & Weighing: Cap the vial tightly before placing it back on the balance.

  • Validation: Record the mass. If more material is needed, remove the vial from the balance, uncap, add material, recap, and re-weigh. Never add powder to an open vessel while it sits on the balance pan.

Phase 3: In-Situ Solubilization 6. Solvent Addition: To permanently eliminate the dust hazard during transport, add your reaction solvent (e.g., DMF, DMSO, or ethanol) directly to the sealed vial inside the fume hood before moving it to the main reactor.

Spill Response & Decontamination Protocol

Because trichloroacetamides are highly electrophilic, they can be chemically neutralized via base-catalyzed hydrolysis. This cleaves the amide bond, effectively neutralizing the acute toxic threat.

  • Isolation: Immediately lower the fume hood sash and restrict access to the area.

  • Hydrolysis Solution Preparation: Prepare a 1:1 mixture of 1M NaOH and Ethanol. The ethanol acts as a wetting agent to dissolve the lipophilic compound, while the hydroxide initiates hydrolysis.

  • Application: Gently overlay the spilled powder with absorbent pads. Slowly pour the hydrolysis solution over the pads, working from the outside in to prevent spreading.

  • Incubation: Allow a 15-minute contact time for complete chemical degradation.

  • Cleanup: Wipe the area with fresh damp cloths.

    • Validation: Swab the decontaminated area with pH paper to ensure all residual base has been neutralized (pH 7.0) before resuming normal operations.

Waste Segregation & Disposal Plan

  • Classification: Do not mix with general organic waste. Label explicitly as "Halogenated Toxic Solid Waste (Contains Trichloroacetamide derivatives)".

  • Logistics: Store in high-density polyethylene (HDPE) or PTFE-lined containers. Ensure secondary containment is used at all times.

  • Disposal Method: Must be routed for high-temperature incineration (>1100°C) with flue gas scrubbing to safely destroy the chlorinated aromatic rings and prevent the formation of highly toxic dioxins.

Workflow Visualization

HandlingWorkflow N1 Risk Assessment Confirm H301 Toxicity N2 Engineering Controls Activate Fume Hood N1->N2 N3 Don Specialized PPE Double Nitrile, P100, Goggles N2->N3 N4 Material Handling Closed-Tare Weighing N3->N4 N5 Spill Detected? N4->N5 N6 Spill Protocol Alkaline Hydrolysis N5->N6 Yes N7 Standard Decontamination Solvent Wipe N5->N7 No N8 Waste Segregation Halogenated Toxic Waste N6->N8 N7->N8

Operational workflow and spill response logic for highly toxic chlorinated acetamides.

References

  • Echemi. "AcetaMide, 2,2,2-trichloro-N-(4-chlorophenyl)- | 2877-13-6". Echemi Chemical Database.
  • Wang, W., et al. "In vitro toxicity assessment of haloacetamides via a toxicogenomics assay". Ecotoxicology and Environmental Safety.
  • Jones, A., et al. "Cellular Exposure to Chloroacetanilide Herbicides Induces Distinct Protein Destabilization Profiles". ACS Chemical Biology.
  • He, et al. "Individual and Joint Toxicity of Three Chloroacetanilide Herbicides to Freshwater Cladoceran Daphnia carinata". Bulletin of Environmental Contamination and Toxicology.

Sources

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